Amino-PEG5-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIRQZQKAJSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG5-Boc: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG5-Boc is a heterobifunctional chemical linker vital in modern biopharmaceutical research and development. It features a five-unit polyethylene glycol (PEG) chain that imparts hydrophilicity, attached to an amine group at one end and a Boc-protected amine at the other. This structure makes it a versatile tool for covalently linking molecules, particularly in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functionality: A Bridge Between Molecules
The primary function of this compound is to act as a flexible, hydrophilic spacer that connects two different molecules.[1][2][3] The key to its utility lies in its orthogonal protecting groups. The free amine group is readily available for conjugation, while the tert-butyloxycarbonyl (Boc) protecting group on the other amine can be selectively removed under acidic conditions to allow for a second, sequential conjugation.[4][5] This step-wise reactivity is crucial for the precise assembly of complex biomolecules.
The integrated PEG chain is not merely a spacer; it enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and favorably impacts pharmacokinetic properties by extending circulation time.[6][]
Physicochemical and Structural Data
Below is a summary of the key quantitative data for a common variant, t-Boc-N-amido-PEG5-amine.
| Property | Value | Reference(s) |
| Chemical Formula | C17H36N2O7 | [4][8][9] |
| Molecular Weight | 380.48 g/mol | [4][8][10] |
| CAS Number | 189209-27-6 | [8][9][11] |
| Appearance | Oil | [8] |
| Purity | Typically >95% or >98% | [5][9][10] |
| Solubility | Soluble in water, DMSO, DCM, DMF, THF, Acetonitrile | [8][9] |
| Storage Condition | -20°C for long-term storage | [5][9] |
Applications in Advanced Therapeutics
This compound and its derivatives are instrumental in the development of sophisticated drug modalities.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3][12] A PROTAC consists of a ligand that binds to a target protein and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. This compound is frequently used as this linker.[1][2][3] The length and flexibility of the PEG chain are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[12][13]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug.[][14] The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers like those derived from this compound can improve the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic drug payloads.[15] This can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[15][16]
Experimental Protocols
The use of this compound typically involves a two-stage process: deprotection of the Boc group followed by conjugation of the newly freed amine.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[17]
Materials:
-
Boc-protected amino-PEG compound (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add TFA dropwise to the cooled solution to a final concentration of 25-50% (v/v).[10][17]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA by rotary evaporation. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or purified further if necessary.
Protocol 2: Amine Conjugation via NHS Ester Chemistry
This protocol outlines a general method for conjugating an amine-terminated PEG linker (produced from Protocol 1) to a molecule containing a carboxylic acid, which is first activated as an N-hydroxysuccinimide (NHS) ester. For direct conjugation to a protein, the deprotected Amino-PEG5-NH2 would be reacted with an NHS-activated molecule.
Materials:
-
Molecule with a carboxylic acid group (-COOH)
-
Deprotected Amino-PEG5-NH2
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Quenching buffer (e.g., Tris or glycine)[18]
-
Purification system (e.g., dialysis or size-exclusion chromatography)[18]
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[19]
-
-
Conjugation Reaction:
-
Dissolve the deprotected amino-PEG linker in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated NHS ester solution to the amino-PEG solution. A molar excess of the NHS ester (e.g., 10-20 fold) is often used when conjugating to proteins.[4][8]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.[18]
-
Purification: Purify the final conjugate to remove excess reagents and by-products using dialysis, size-exclusion chromatography, or other appropriate methods.[8][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-amino-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Amino-PEG5-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG5-Boc, a heterobifunctional linker, is a cornerstone in modern bioconjugation and drug development. Its unique structure, featuring a terminal amine, a five-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound, systematically named tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, possesses a well-defined molecular architecture that underpins its utility.[1] The five-unit PEG spacer imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of conjugated molecules.[2] The terminal primary amine is readily available for conjugation, while the Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions for subsequent modifications.[2]
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate | [1] |
| CAS Number | 189209-27-6 | [1][2] |
| Molecular Formula | C17H36N2O7 | [1][2] |
| Molecular Weight | 380.5 g/mol | [1][2] |
| Appearance | Colorless oil or liquid | [3][4] |
| Purity | ≥97% | [3] |
| Solubility | Water, DMSO, DCM, DMF, THF, Acetonitrile | [2][4] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [1][2] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research and development. The following sections outline key experimental procedures.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of an azide precursor. A general procedure is as follows:
Materials:
-
tert-butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
Dissolve tert-butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate in ethyl acetate in a Parr reaction flask.[5]
-
Add 10% Pd/C catalyst to the solution.[5]
-
Stir the reaction mixture overnight under a hydrogen atmosphere.[5]
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.[5]
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to obtain the product, this compound.
Alternatively, a "one-pot" mono-Boc protection of the corresponding diamine, 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, can be employed. This method involves the in-situ generation of one equivalent of HCl from chlorotrimethylsilane to protonate one of the amino groups, followed by the addition of di-tert-butyl dicarbonate (Boc)2O.
Purification by High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of the PEG chain, reversed-phase HPLC is an effective method for the purification of this compound and its conjugates.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude product onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product.[6]
Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[6]
Applications in Drug Development
This compound is a versatile tool in the synthesis of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Short PEG linkers like this compound can improve the solubility and stability of the ADC.[7][8] The general mechanism of action for an ADC is illustrated below.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
The synthesis of an ADC using a PEG linker is a multi-step process. A general workflow is depicted below.
References
- 1. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]
- 2. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-amino-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. O-(2-AMinoethyl)-O'-[2-(Boc-aMino)ethyl]tetraethylene Glycol | 189209-27-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Understanding the role of the Boc protecting group in Amino-PEG5-Boc.
An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate fields of peptide synthesis, bioconjugation, and drug delivery, precision and control are paramount. The ability to selectively modify specific functional groups on a molecule without affecting others is fundamental to constructing complex molecular architectures. This compound is a heterobifunctional linker that embodies this principle, and its utility is centrally defined by the strategic use of the tert-butyloxycarbonyl (Boc) protecting group.
This technical guide provides a comprehensive examination of the Boc protecting group's role in the context of the this compound linker. We will delve into the chemical principles governing its function, present detailed experimental protocols for its removal, summarize quantitative data for various deprotection strategies, and illustrate key workflows relevant to researchers in drug development and biotechnology.
The Chemistry and Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1] Its popularity stems from its stability in a wide range of chemical environments, including basic, nucleophilic, and catalytic hydrogenation conditions, combined with its facile removal under specific acidic conditions.[1][2]
In the this compound molecule (tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate), the Boc group temporarily "shields" one of the terminal amino groups.[3][4] This renders the protected amine unreactive, allowing chemical transformations to be directed specifically to the free, unprotected amine at the other end of the polyethylene glycol (PEG) chain. The hydrophilic 5-unit PEG spacer enhances the solubility of the molecule and any conjugate in aqueous media, a critical feature for biological applications.[5][6]
The core function of the Boc group is to enable sequential and site-specific conjugations. A researcher can first conjugate a molecule of interest (e.g., a targeting ligand, a drug payload) to the available primary amine. Following this initial reaction and purification, the Boc group can be efficiently removed to reveal a new primary amine, which is then available for a second, distinct conjugation step. This controlled, stepwise approach is essential for building sophisticated constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[7]
The mechanism of acid-catalyzed Boc deprotection is a well-understood process. It begins with the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][8] This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the liberated free amine.[1][9] The tert-butyl cation is typically scavenged to prevent side reactions.[2]
Data Presentation: Comparison of Boc Deprotection Methods
The choice of deprotection reagent is critical and depends on the sensitivity of the substrate to acid and the desired reaction conditions. The following table summarizes common methods for Boc group removal, providing a basis for methodological selection.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield/Efficiency | Key Considerations |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) (25-50% solution) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours[1][10] | High to Quantitative[11] | Highly effective and common. TFA is corrosive and must be thoroughly removed. Can cleave other acid-labile groups. |
| Milder Acidolysis | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room Temp. | 1 - 4 hours[1][9] | High to Quantitative | Generally milder than TFA. The resulting amine is an HCl salt. Dioxane is a common solvent choice. |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight[12] | Variable | Offers selectivity; can cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[8] |
| Thermal (Solvent-Assisted) | None (Thermolysis) | Trifluoroethanol (TFE), Methanol (MeOH) | 120 - 240 °C[13] | 30 - 60 min (in flow) | Substrate dependent (can be >90%)[13][14] | "Green" alternative avoiding strong acids.[1] Requires high temperatures, suitable for thermally stable compounds. |
| Mild, Non-Hydrolytic | Oxalyl Chloride | Methanol (MeOH) | Room Temp. | 1 - 4 hours[15] | Up to 90%[15] | Useful for substrates sensitive to traditional strong acid protocols.[15] |
| Heteropolyacid Catalysis | Dawson Heteropolyacid (10% w/w) | Dichloromethane (DCM) | Room Temp. | 15 - 30 min | Quantitative[16][17] | Very fast and efficient under mild conditions with a recyclable catalyst.[16] |
Experimental Protocols
The following are detailed protocols for the most common methods of Boc deprotection applied to this compound or similar substrates.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This method is robust and widely used for complete and rapid Boc removal.[9]
Materials:
-
Boc-protected PEG-amine substrate (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG-amine (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exothermic reaction.
-
Acid Addition: Slowly add TFA (10 equivalents) to the stirred solution. A common alternative is to use a pre-made 25-50% TFA solution in DCM.[2][10]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[10]
-
Work-up & Neutralization: Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol uses a milder acid and is suitable for substrates that may be sensitive to neat TFA.[9]
Materials:
-
Boc-protected PEG-amine substrate
-
4M solution of HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
-
Vacuum drying apparatus
Procedure:
-
Reaction Setup: Dissolve or suspend the Boc-protected PEG-amine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane (5 equivalents).[9]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Precipitation: Upon completion, concentrate the mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.[9]
-
Isolation: Collect the solid precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any non-polar impurities, and dry the product under vacuum.[9] The resulting product is the amine salt, which is often more stable for storage than the free amine.
Mandatory Visualizations
The following diagrams illustrate key mechanisms and workflows involving the Boc protecting group.
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Caption: Workflow for stepwise synthesis using this compound.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The Boc protecting group is the cornerstone of this compound's utility as a heterobifunctional linker. Its robust stability under various conditions and its predictable, efficient cleavage under acidic protocols provide chemists with a reliable switch to control reactivity. This control is indispensable for the rational design and synthesis of advanced drug delivery systems, targeted therapeutics, and complex biomolecular conjugates. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this versatile chemical tool in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Amino-PEG5-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and practical applications of Amino-PEG5-Boc, a heterobifunctional linker critical in the field of bioconjugation. This document serves as a comprehensive resource for professionals engaged in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.
Introduction: The Role of this compound in Modern Bioconjugation
This compound is a specialized chemical linker designed for the covalent modification of biomolecules. It features three key components: a reactive primary amine, a five-unit polyethylene glycol (PEG) chain, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This heterobifunctional nature allows for controlled, sequential conjugation, making it an invaluable tool in drug delivery and development.
The integration of a PEG spacer is a widely adopted strategy known as PEGylation, which enhances the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] Benefits of PEGylation include improved solubility and stability, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity.[3][4][5] The Boc-protected amine provides a strategic advantage, enabling chemists to selectively deprotect and expose a reactive site at a desired step in a synthesis pathway, thus preventing unwanted side reactions.[6][7]
Core Components and Their Functions
The utility of this compound stems from the distinct roles of its constituent parts:
-
Primary Amino Group (-NH₂): This functional group is a potent nucleophile, readily available for reaction with various electrophilic groups.[8] It is most commonly targeted for forming stable amide bonds through reactions with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[9][10] This reactivity is fundamental to the linker's ability to attach to biomolecules.
-
Polyethylene Glycol (PEG5) Spacer: The five-unit PEG chain is a hydrophilic and flexible linker.[1] Its primary roles are to increase the aqueous solubility of the conjugate and to provide spatial separation between the conjugated molecules.[2] This spacing can be critical for maintaining the biological activity of the therapeutic molecule by minimizing steric hindrance.[11]
-
Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group temporarily blocks the reactivity of the second primary amine.[6] It is stable under many reaction conditions, including those used for NHS ester couplings, but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[12][13] This "orthogonal" protection strategy is essential for directing the conjugation to a specific site and for multi-step synthetic processes.[6]
The Core Mechanism of Action
The bioconjugation process using this compound is a sequential, two-stage mechanism involving deprotection followed by conjugation. This controlled approach is central to its utility in complex molecular assemblies.
Stage 1: Boc Group Deprotection
The first step is the removal of the Boc protecting group to expose the terminal primary amine. This is an acid-catalyzed hydrolysis reaction.[14] Protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA facilitates the cleavage of the tert-butyl group as a stable carbocation.[6][13] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free primary amine and carbon dioxide.[13]
Stage 2: Amine-Reactive Conjugation
Once the Boc group is removed (or if the initially free amine is used), the exposed nucleophilic amine is ready for conjugation. A prevalent and highly efficient method is coupling with an NHS ester-activated molecule.[9][15] In this reaction, the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[8] This reaction is highly dependent on pH, with optimal rates typically observed between pH 7.2 and 8.5.[14]
Experimental Protocols & Data
Successful bioconjugation requires careful control of reaction conditions. The following sections provide generalized protocols and key quantitative parameters.
General Experimental Workflow
The overall process involves a logical sequence of deprotection, activation (if necessary), conjugation, and purification.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to generate a free amine.[14]
-
Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction rate.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (rotoevaporation).
-
Neutralization: Re-dissolve the resulting amine salt in a suitable buffer and neutralize to the desired pH for the subsequent conjugation step.
Protocol 2: Amine-NHS Ester Bioconjugation
This protocol outlines the general steps for conjugating the deprotected amino-PEG linker to a protein activated with an NHS ester.[9][14]
-
Biomolecule Preparation: Dissolve the target biomolecule (e.g., protein, antibody) in an amine-free buffer at a pH between 7.2-8.5 (e.g., 0.1 M sodium phosphate buffer). A typical concentration is 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the deprotected and neutralized amino-PEG linker in the same reaction buffer.
-
Conjugation Reaction: Add the linker solution to the biomolecule solution. The molar ratio of linker to biomolecule must be optimized but often starts in the range of 10:1 to 50:1.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Purification: Remove excess linker and byproducts using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Quantitative Data and Reaction Parameters
The efficiency of the bioconjugation process is highly dependent on several parameters, which are summarized below.
| Parameter | Boc Deprotection | NHS Ester Conjugation | Rationale & Notes |
| Solvent | Dichloromethane (DCM) | Aqueous Buffer (e.g., PBS) | DCM is ideal for the acidolysis of the Boc group. Aqueous, amine-free buffers are required for protein stability and to prevent side reactions.[14] |
| Reagent | Trifluoroacetic Acid (TFA) | NHS-ester activated molecule | TFA is a strong acid that enables efficient and clean removal of the Boc group.[12][13] NHS esters provide high reactivity towards primary amines.[9] |
| Optimal pH | N/A (Anhydrous) | 7.2 - 8.5 | A slightly alkaline pH deprotonates the primary amine, increasing its nucleophilicity. Above pH 9.0, hydrolysis of the NHS ester becomes rapid, reducing yield.[9][14] |
| Temperature | 0°C to Room Temp. | 4°C to Room Temp. | Lower temperatures can help control the reaction rate and maintain the stability of sensitive biomolecules. |
| Reaction Time | 1 - 3 hours | 1 - 4 hours (or overnight at 4°C) | Reaction times must be optimized based on the reactivity of the specific biomolecule and linker. |
| Molar Ratio | N/A | 5:1 to 50:1 (Linker:Biomolecule) | The ratio is empirical and must be optimized to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of activity. |
Conclusion
This compound is a versatile and powerful tool in the bioconjugation toolkit. Its heterobifunctional design, combining a reactive primary amine, a solubilizing PEG spacer, and a selectively removable Boc protecting group, allows for precise and controlled synthesis of complex bioconjugates. A thorough understanding of its mechanism of action—a sequence of acid-catalyzed deprotection followed by pH-dependent nucleophilic substitution—is essential for researchers aiming to develop next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. By carefully controlling the experimental parameters outlined in this guide, scientists can effectively leverage this compound to advance their research and drug development objectives.
References
- 1. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Amino-PEG5-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Amino-PEG5-Boc. This heterobifunctional linker, featuring a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and a five-unit polyethylene glycol (PEG) spacer, is a critical component in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding its physicochemical properties is paramount for the successful design and execution of synthetic strategies and for ensuring the quality and reproducibility of the final conjugates.
Core Molecular Data
| Property | Value |
| Chemical Name | tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate |
| Synonyms | Boc-NH-PEG5-amine, Boc-amino-PEG5-amine |
| CAS Number | 189209-27-6 |
| Molecular Formula | C₁₇H₃₆N₂O₇ |
| Molecular Weight | 380.48 g/mol |
Solubility Characteristics
The solubility of this compound is dictated by the amphiphilic nature of its structure. The hydrophilic polyethylene glycol chain enhances aqueous solubility, while the Boc group and the short alkyl portions contribute to its solubility in organic solvents.
Qualitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. This information is critical for selecting appropriate solvent systems for reaction, purification, and storage.
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain promotes solubility in aqueous media. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for stock solutions. |
| Dichloromethane (DCM) | Soluble | Frequently used in synthesis and purification. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent suitable for a range of reactions. |
| Methanol (MeOH) | Expected to be soluble | Generally a good solvent for PEGylated compounds. |
| Ethanol (EtOH) | Expected to be soluble | Similar to methanol, should readily dissolve the compound. |
| Acetonitrile (ACN) | Soluble | Often used as a mobile phase component in reverse-phase HPLC. |
| Tetrahydrofuran (THF) | Soluble | A common solvent for organic synthesis. |
Experimental Protocol: Solubility Determination by Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.[1][2][3][4][5]
Materials:
-
This compound
-
Selected solvent of interest
-
Scintillation vials or other sealable containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of solubility.
-
Quantification: Analyze the clear filtrate by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Stability Characteristics
The stability of this compound is a critical consideration for its storage and handling, as well as for the design of synthetic routes where it is incorporated. The primary points of potential degradation are the acid-labile Boc protecting group and the polyethylene glycol backbone.
pH Stability: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of chemical conditions, particularly basic and nucleophilic environments.[6][7] However, its key characteristic is its lability under acidic conditions.[6][7][8]
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. This cleavage is often quantitative and is the basis for its utility as a protecting group. Even moderately acidic conditions can lead to gradual deprotection over time.
-
Neutral and Basic Conditions (pH > 7): The Boc group is generally stable under neutral and basic conditions, allowing for reactions to be carried out on other parts of a molecule without affecting the protected amine.[6][9]
Stability of the PEG Backbone
The polyether backbone of the PEG chain is generally considered stable. However, it can be susceptible to degradation under certain conditions.
-
Oxidative Degradation: In the presence of oxygen and transition metals, or upon exposure to heat and light, the PEG chain can undergo oxidative degradation.[10][11][12][13][14] This process can involve chain scission, leading to the formation of lower molecular weight PEG fragments, as well as various oxidation products such as aldehydes and carboxylic acids.[10][14]
-
Thermal Stability: While the Boc group can be thermally labile at very high temperatures, the PEG chain itself is relatively stable.[15][16] However, prolonged exposure to temperatures above 70°C in the presence of oxygen can accelerate oxidative degradation.[12][13] In the absence of oxygen, the thermal degradation of PEG occurs at much higher temperatures.[11]
-
Enzymatic Degradation: The polyether backbone of PEG is generally resistant to enzymatic degradation by proteases and other common enzymes found in biological systems.[17] However, some microorganisms have been shown to produce enzymes capable of degrading PEG.[18][19] For most in vitro and in vivo applications in drug delivery, the PEG chain is considered non-biodegradable in this manner.
Storage Recommendations
Based on its stability profile, the following storage conditions are recommended for this compound:
-
Long-term: Store at -20°C in a dry, dark environment to minimize thermal and oxidative degradation.
-
Short-term: The compound is stable for several weeks at 0-4°C.
-
Handling: For preparing stock solutions, use anhydrous solvents if moisture-sensitive reactions are planned. Solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., different pH values or temperatures).
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7, 9)
-
HPLC system with a suitable detector
-
Temperature-controlled incubator or water bath
-
Vials
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers to be tested.
-
Incubation: Incubate the vials at a specific temperature (e.g., 4°C, 25°C, 37°C) for a defined period.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC method. The method should be capable of separating the parent compound from potential degradants (e.g., the deprotected amine).
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. A decrease in the peak area over time indicates degradation. The appearance and increase of new peaks can help identify degradation products. The degradation rate can be calculated from the change in concentration over time.
Application in Bioconjugation: A Workflow Perspective
This compound is a key building block in the synthesis of ADCs and PROTACs, where it serves as a hydrophilic linker.[20][21][22][23][24][25] The Boc-protected amine allows for a controlled, sequential conjugation strategy.
The following diagram illustrates a general workflow for the synthesis of an antibody-drug conjugate where this compound is used to connect a drug payload to an antibody.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. conservationphysics.org [conservationphysics.org]
- 14. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 15. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
The Crucial Role of PEG Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven pharmacology to a catalytic, degradation-based approach. These heterobifunctional molecules, comprising a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, hijack the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and overall biological activity. Among the various linker types, polyethylene glycol (PEG) linkers have emerged as a cornerstone in PROTAC design due to their unique and tunable properties.[2]
This technical guide provides an in-depth exploration of PEG linkers in the context of PROTAC development, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.
The Multifaceted Role of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, which impart a range of desirable characteristics to PROTAC molecules. Their primary functions and impacts are summarized below:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their handling in assays and for their bioavailability in vivo.[2]
-
Modulation of Permeability: While enhancing solubility, PEGylation can also influence cell permeability. There is often a trade-off, as longer PEG chains can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes. However, some studies have shown that the "gauche effect" of PEG-type linkers can promote folded conformations, potentially improving cell permeability.
-
Control of Physicochemical Properties: The length and composition of the PEG linker can be precisely tuned to optimize a PROTAC's pharmacokinetic and pharmacodynamic profile. This includes influencing metabolic stability and reducing off-target effects.
-
Flexibility and Ternary Complex Formation: PEG linkers offer significant conformational flexibility, which is crucial for enabling the POI and the E3 ligase to adopt a productive orientation for ubiquitination within the ternary complex. However, excessive flexibility can lead to an entropic penalty, potentially destabilizing the complex.[2] The optimal linker length is therefore a critical parameter that must be empirically determined for each target-ligand pair.
Quantitative Analysis of PEG Linker Impact on PROTAC Activity
The length of the PEG linker is a paramount factor in determining the degradation efficiency of a PROTAC, often characterized by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize data from published studies, illustrating the impact of varying PEG linker lengths on the activity of different PROTACs.
| PROTAC | Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader Series | BRD4 | VHL | PEG2 | >1000 | <20 | F.M. Ferguson et al., 2020 |
| PEG3 | 150 | ~60 | F.M. Ferguson et al., 2020 | |||
| PEG4 | 25 | >90 | F.M. Ferguson et al., 2020 | |||
| PEG5 | 50 | ~85 | F.M. Ferguson et al., 2020 | |||
| BTK Degrader Series | BTK | Cereblon | PEG3 | 8.5 | >95 | Y. Sun et al., 2018 |
| PEG4 | 3.2 | >95 | Y. Sun et al., 2018 | |||
| PEG5 | 5.1 | >95 | Y. Sun et al., 2018 | |||
| PEG6 | 12.7 | >90 | Y. Sun et al., 2018 |
Table 1: Impact of PEG Linker Length on the Degradation of BRD4.
| PROTAC | Target | E3 Ligase | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| SMARCA2/4 Degrader 1 | SMARCA2/4 | VHL | PEG4 | 0.5 | 12.5 | A. Farnaby et al., 2019 |
| SMARCA2/4 Degrader 2 | SMARCA2/4 | VHL | PEG3-Phenyl | 2.1 | 2.3 | A. Farnaby et al., 2019 |
Table 2: Impact of Linker Composition on PROTAC Permeability.
Experimental Protocols
The development of effective PROTACs relies on a suite of robust experimental procedures. The following sections provide detailed methodologies for key experiments in the PROTAC development workflow.
Synthesis and Characterization of a PEGylated PROTAC (Example: ARV-110 Analog)
This protocol describes a representative synthesis of a PROTAC targeting the Androgen Receptor (AR) and recruiting the Cereblon (CRBN) E3 ligase, connected by a PEG linker.
Materials:
-
AR Ligand with a reactive handle (e.g., a carboxylic acid)
-
PEG linker with orthogonal reactive groups (e.g., amine and carboxylic acid)
-
CRBN Ligand (e.g., Pomalidomide) with a reactive handle (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel, HPLC columns)
Procedure:
-
Step 1: Coupling of PEG Linker to AR Ligand:
-
Dissolve the AR ligand (1 eq) and the PEG linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the AR ligand-linker conjugate.
-
-
Step 2: Coupling of AR Ligand-Linker to CRBN Ligand:
-
Dissolve the AR ligand-linker conjugate (1 eq) and the CRBN ligand (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the exact mass of the PROTAC using high-resolution mass spectrometry (HRMS).[3]
-
Purity Analysis: Assess the purity of the final compound by analytical HPLC, ensuring it is >95% for cellular assays.[3]
Western Blot for Protein Degradation
This protocol details the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][5][6]
-
Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.[7][8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
PROTAC of interest
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based format.[11][12][13][14]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the purified POI, E3 ligase complex, and a serial dilution of the PROTAC.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
Visualizing Key Concepts in PROTAC Development
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
This diagram illustrates the key steps in the ubiquitin-proteasome system and how a PROTAC hijacks this machinery to induce target protein degradation.
References
- 1. biocompare.com [biocompare.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
The Versatility of Amino-PEG5-Boc in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of linker molecules is a cornerstone of modern drug delivery, directly influencing the stability, solubility, pharmacokinetics, and targeting efficiency of therapeutic conjugates. Among the vast array of available linkers, heterobifunctional polyethylene glycol (PEG) derivatives have become indispensable. This technical guide provides an in-depth examination of Amino-PEG5-Boc, a discrete PEG linker featuring a terminal amine temporarily protected by a tert-butyloxycarbonyl (Boc) group. We will explore its core applications in drug delivery, including the functionalization of nanoparticles and the construction of antibody-drug conjugates (ADCs). This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in leveraging this versatile molecule for the development of next-generation therapeutics.
Introduction to this compound
This compound (tert-butyl (2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) is a monodisperse PEG linker composed of five ethylene glycol units. Its structure is defined by two key functional ends: a free primary amine and a Boc-protected primary amine.[1] This heterobifunctional nature is central to its utility, allowing for controlled, sequential conjugation reactions.
The PEG component, though short, imparts critical physicochemical properties to the conjugated molecule. PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the therapeutic profile of drugs and nanoparticles.[2] The key benefits include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs or carriers.[3]
-
Improved Stability: PEG chains can create a protective hydrophilic shield around a molecule, protecting it from enzymatic degradation and aggregation.[3]
-
Reduced Immunogenicity: The "stealth" properties conferred by PEGylation can reduce recognition by the immune system, prolonging circulation time.[2][4]
-
Controlled Spacer Arm: The five-unit PEG chain acts as a flexible spacer, mitigating steric hindrance between the conjugated molecule (e.g., an antibody) and its payload, which can be crucial for maintaining biological activity.[5]
The Boc protecting group is an essential feature for multi-step synthesis. It is stable under many reaction conditions but can be readily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for a subsequent conjugation step.[1][6] This allows for the precise and directed assembly of complex bioconjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 189209-27-6 | [1] |
| Molecular Formula | C₁₇H₃₆N₂O₇ | [1] |
| Molecular Weight | 380.48 g/mol | [1] |
| Appearance | Oil or Solid Powder | [7][8] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
Core Applications in Drug Delivery
The unique structure of this compound makes it a valuable tool in several advanced drug delivery platforms, most notably in the surface functionalization of nanoparticles and the construction of antibody-drug conjugates and PROteolysis TArgeting Chimeras (PROTACs).
Nanoparticle Surface Modification
PEGylation is a critical strategy for improving the in-vivo performance of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles).[9][10] Attaching PEG chains to the nanoparticle surface creates a hydrophilic layer that reduces non-specific protein adsorption (opsonization), thereby evading uptake by the reticuloendothelial system (RES) and prolonging circulation time.[11]
This compound allows for a controlled, two-step surface modification. First, the free amine of the linker can be conjugated to a reactive group on the nanoparticle surface (e.g., a carboxyl group). After this attachment, the Boc group is removed, exposing a new terminal amine that can be used to conjugate a targeting ligand, such as an antibody or peptide, to direct the nanoparticle to specific cells or tissues.[11]
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that affects the ADC's stability, pharmacokinetics, and efficacy.[4] PEG linkers are widely used to improve the hydrophilicity of ADCs, especially when the cytotoxic payload is highly hydrophobic.[12] This can prevent aggregation and lead to more predictable pharmacokinetics.[13]
This compound can be used to first conjugate to a cytotoxic drug. Following Boc deprotection, the newly exposed amine on the drug-linker construct can be attached to the antibody, completing the ADC synthesis.[14]
PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[12] PEG-based linkers are the most common type used in PROTAC design, with over half of reported PROTACs incorporating them.[6] The inclusion of a PEG linker, such as one derived from this compound, increases the molecule's water solubility and can be systematically varied in length to optimize degradation efficiency.[6]
Experimental Protocols and Workflows
The following sections provide detailed, representative protocols for the use of this compound. These are intended as a starting point and should be optimized for specific molecules and systems.
Workflow for Nanoparticle Surface Functionalization
The following diagram illustrates the two-stage process of using this compound to create targeted nanoparticles. First, the linker is attached to the nanoparticle core. Second, the Boc group is removed, and a targeting ligand is conjugated.
Protocol 1: Covalent Attachment to Carboxylated Nanoparticles
This protocol describes the conjugation of this compound to a nanoparticle surface functionalized with carboxylic acid groups via carbodiimide chemistry.[11]
-
Nanoparticle Preparation:
-
Wash carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles) with MES buffer (0.1 M, pH 6.0) to remove any amine-containing storage buffers. Resuspend in MES buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to a final concentration of 5-10 mM each (a molar excess relative to surface carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension (a 10- to 50-fold molar excess of linker to nanoparticles is a good starting point).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench unreacted NHS esters by adding Tris buffer or hydroxylamine to a final concentration of 20-50 mM and incubating for 30 minutes.
-
Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) or via dialysis to remove excess reagents.
-
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to expose a terminal primary amine.[11][14]
-
Reaction Setup:
-
Resuspend the purified, lyophilized Boc-protected nanoparticles in anhydrous dichloromethane (DCM).
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to the suspension to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC if a small-molecule conjugate is being deprotected.
-
-
Purification:
-
Remove the DCM and TFA under reduced pressure (e.g., rotary evaporation).
-
Wash the resulting amine-functionalized nanoparticles extensively with PBS (pH 7.4) and purify via centrifugation or dialysis to remove TFA salts and byproducts. The nanoparticles are now ready for conjugation to a targeting ligand.
-
Quantitative Data and Characterization
The successful functionalization of a drug delivery system with this compound must be confirmed through rigorous characterization. While specific data will vary based on the nanoparticle core, drug, and targeting ligand, the following tables provide representative data for the characterization of PEGylated systems.
Table 2: Representative Characterization of Nanoparticle Functionalization (Data is illustrative, based on typical results for PEGylated nanoparticles)
| Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Analysis Method | Reference |
| Carboxylated Nanoparticle (Bare) | 105 ± 5 | -32 ± 3 | Dynamic Light Scattering (DLS) | [11] |
| After this compound Conjugation | 125 ± 7 | -18 ± 2 | Dynamic Light Scattering (DLS) | [11] |
| After Boc Deprotection | 126 ± 8 | +22 ± 4 | Dynamic Light Scattering (DLS) | [11] |
The increase in hydrodynamic diameter post-conjugation confirms the addition of the PEG linker. The shift in zeta potential from highly negative (carboxylated surface) to less negative (Boc-protected) and then to positive (exposed amine) confirms the success of each reaction step.
Table 3: Impact of PEG Linker Length on Pharmacokinetics of Antibody Conjugates (Data adapted from studies on short PEG linkers to illustrate expected trends)
| Conjugate | Linker | Clearance Rate (mL/day/kg) | Tumor-to-Blood Ratio (72h) | Reference |
| Antibody-ICG | None | (Baseline) | 3.5 ± 0.5 | [15] |
| Antibody-PEG4-ICG | PEG4 | Faster than baseline | 8.2 ± 1.1 | [15] |
| Antibody-PEG8-ICG | PEG8 | Faster than baseline | 9.5 ± 1.3 | [15] |
| PSMA-Inhibitor | None | (Baseline) | (Not Reported) | [16] |
| PSMA-Inhibitor-PEG4 | PEG4 | ~10-fold lower renal uptake | High | [16] |
| PSMA-Inhibitor-PEG8 | PEG8 | ~5-fold lower renal uptake | High | [16] |
Studies on short PEG linkers (PEG4, PEG8) have shown they can alter pharmacokinetics, sometimes leading to faster clearance from the blood while maintaining or even improving tumor uptake and tumor-to-background ratios.[15][16][17] A PEG5 linker is expected to exhibit similar behavior, providing a balance between improved solubility and modest changes to pharmacokinetic profiles.
Logical Relationships and Design Considerations
The decision to use this compound should be based on a clear understanding of how its structural components contribute to the final properties of the drug delivery system.
Conclusion
This compound is a highly versatile and valuable heterobifunctional linker for the development of sophisticated drug delivery systems. Its discrete five-unit PEG chain provides a beneficial balance of hydrophilicity and compact size, while the Boc-protected amine allows for controlled, stepwise synthesis of complex conjugates like targeted nanoparticles and ADCs. By understanding its chemical properties and leveraging established protocols, researchers can effectively incorporate this linker to enhance the stability, solubility, and therapeutic potential of novel drug carriers, ultimately contributing to the advancement of more effective and safer medicines.
References
- 1. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 2. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]
- 3. NH2-PEG5-C2-NH-Boc - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of Amino-PEG5-Boc in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of peptide-based therapeutics. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides, leading to improved stability, solubility, and in vivo half-life. Among the various PEG linkers available, Amino-PEG5-Boc stands out as a versatile building block for introducing a discrete five-unit PEG chain into a peptide sequence. This guide provides an in-depth overview of the fundamental principles, experimental protocols, and practical considerations for utilizing this compound in solid-phase peptide synthesis (SPPS).
Core Principles of this compound in Peptide Synthesis
This compound, with the chemical structure Boc-NH-(CH₂)₂-(O-(CH₂)₂)₄-O-(CH₂)₂-COOH, is a heterobifunctional linker. It possesses a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This configuration makes it ideally suited for incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies.
The primary advantages of incorporating a short PEG linker like PEG5 include:
-
Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats introduce a hydrophilic character to the peptide, which can significantly improve its solubility in aqueous media. This is particularly beneficial for hydrophobic peptide sequences that are prone to aggregation.[1][2][3]
-
Improved Proteolytic Stability: The PEG chain can act as a steric shield, hindering the approach of proteolytic enzymes and thereby increasing the peptide's resistance to degradation.[3][4]
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide surface, potentially reducing its immunogenicity.[1]
-
Prolonged In Vivo Half-Life: By increasing the hydrodynamic radius of the peptide, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[5]
The use of a discrete PEG linker, such as PEG5, offers the advantage of a defined molecular weight, which simplifies characterization and ensures a homogenous final product, in contrast to the polydispersity often associated with larger PEG polymers.
Quantitative Impact of PEG5 Modification on Peptide Stability
The introduction of a PEG5 linker can have a quantifiable impact on the stability of a peptide. The following table summarizes data from a study on the stability of A20FMDV2 peptide analogues in human plasma, demonstrating the effect of a PEG5 modification.
| Peptide Analogue | Modification | Percentage Remaining after 24h in Human Plasma | Percentage Remaining after 48h in Human Plasma |
| Native A20FMDV2 | None | ~10% | <5% |
| PEG5-A20FMDV2 | N-terminal PEG5 linker | >80% | ~70% |
Data adapted from "Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma".[4][6]
Experimental Protocols
The incorporation of this compound into a peptide sequence can be achieved using either Boc or Fmoc solid-phase peptide synthesis strategies. Below are detailed protocols for each methodology.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol for this compound Coupling
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
- Place the peptide-resin in a suitable reaction vessel.
- Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).
- Swell the resin in DCM for 30 minutes.
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) for 5 minutes (pre-wash).[7]
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[7]
- Wash the resin with DCM (3 x 10 mL/g), isopropanol (IPA) (2 x 10 mL/g), and finally N,N-dimethylformamide (DMF) (3 x 10 mL/g).
3. Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (10 mL/g of resin) for 5 minutes.
- Repeat the neutralization step.
- Wash the resin with DMF (3 x 10 mL/g).
4. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated this compound solution to the resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the PEG chain.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
5. Washing:
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and DMF (3 x 10 mL/g).
6. Continuation of Synthesis:
- The resin is now ready for the next deprotection and coupling cycle.
Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS) Protocol for this compound Coupling
This protocol details the incorporation of this compound in an Fmoc-based synthesis strategy.
1. Resin Preparation and Swelling:
- Place the peptide-resin in a reaction vessel.
- Wash the resin with DMF (3 x 10 mL/g of resin).
- Swell the resin in DMF for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
- Wash the resin with DMF (5 x 10 mL/g).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- Add the activated solution to the resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the reaction completion with the Kaiser test.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and DMF (3 x 10 mL/g).
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Continuation of Synthesis:
- The resin is now ready for the next amino acid coupling step (after Boc deprotection of the newly added this compound if it is the N-terminal residue).
Visualizing Workflows and Pathways
Experimental Workflow for PEGylated Peptide Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide incorporating an this compound linker.
Caption: A generalized workflow for solid-phase peptide synthesis incorporating an this compound linker.
Representative Signaling Pathway: Apelin/APJ System
Peptides modified with PEG linkers are often designed to interact with specific cellular signaling pathways. The Apelin/APJ system is a relevant example, as modified apelin analogues are being developed for cardiovascular diseases. The diagram below illustrates the principal signaling cascades initiated by the activation of the APJ receptor.[8][9]
Caption: Simplified signaling pathways of the Apelin/APJ receptor system.
Conclusion
The use of this compound in peptide synthesis offers a strategic and precise approach to enhancing the therapeutic potential of peptide-based drugs. By providing a discrete and hydrophilic linker, it allows for the fine-tuning of a peptide's physicochemical properties, leading to improved solubility, stability, and pharmacokinetic profiles. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers and drug developers looking to leverage the benefits of PEGylation in their work. A thorough understanding of the synthetic methodologies and the downstream biological consequences is paramount to the successful development of next-generation peptide therapeutics.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Surface Modification of Nanoparticles with Amino-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of Amino-PEG5-Boc, a heterobifunctional polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. PEGylation is a widely adopted strategy to enhance the therapeutic potential of nanoparticle-based drug delivery systems. The inclusion of a tert-butyloxycarbonyl (Boc) protecting group offers a versatile approach for multi-step functionalization, enabling the development of sophisticated and targeted nanomedicines.
Introduction to this compound
This compound is a chemical linker consisting of a five-unit polyethylene glycol chain with a terminal primary amine group (-NH2) and a Boc-protected amine group. The PEG component imparts hydrophilicity, which is crucial for the biocompatibility and stability of nanoparticles in physiological environments.[1] The terminal amine allows for covalent attachment to nanoparticles, while the Boc-protected amine serves as a latent functional group that can be deprotected in a subsequent step for the conjugation of targeting ligands, imaging agents, or other molecules.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C17H36N2O7 | [1] |
| Molecular Weight | 380.5 g/mol | [1] |
| CAS Number | 189209-27-6 | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Reactive Groups | Primary Amine, Boc-Protected Amine | [1] |
The Rationale for Nanoparticle PEGylation
Surface modification of nanoparticles with PEG, a process known as PEGylation, is a cornerstone of nanomedicine development. It offers several key advantages that address the challenges associated with the in vivo application of nanoparticles:
-
Enhanced Stability and Solubility : The hydrophilic PEG chains increase the aqueous solubility of nanoparticles and prevent their aggregation in biological fluids.[3]
-
Prolonged Systemic Circulation : PEGylation creates a hydrophilic shield on the nanoparticle surface, which reduces non-specific protein adsorption (opsonization) and minimizes uptake by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the circulation time of the nanoparticles in the bloodstream, allowing for greater accumulation at the target site.[2][4]
-
Reduced Immunogenicity : By masking the nanoparticle surface, PEGylation can reduce the likelihood of an immune response.
-
Controlled Drug Release : The incorporation of PEG linkers can influence the drug release kinetics from the nanoparticle carrier.[3]
-
Platform for Targeted Delivery : Functionalized PEG linkers, such as this compound, provide a means to attach targeting moieties (e.g., antibodies, peptides) that can direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[2]
Experimental Protocols
The following sections detail the methodologies for the surface modification of nanoparticles using this compound. These protocols are based on established carbodiimide chemistry for the conjugation of amines to carboxylated surfaces and subsequent acid-labile deprotection of the Boc group.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that present carboxyl groups on their surface (e.g., PLGA nanoparticles, carboxyl-functionalized gold or iron oxide nanoparticles).
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Suspension : Disperse the carboxylated nanoparticles in MES buffer.
-
Activation of Carboxyl Groups : Add EDC and NHS to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
Conjugation Reaction : Add a molar excess of this compound to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Washing : Quench any unreacted NHS esters by adding a quenching solution (e.g., Tris buffer or β-mercaptoethanol). Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.
-
Final Resuspension : Resuspend the purified Boc-protected PEGylated nanoparticles in the desired buffer for storage or further use.
Protocol 2: Boc Deprotection to Expose the Terminal Amine
This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose a primary amine for subsequent functionalization.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS, pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Suspension : Resuspend the Boc-protected PEGylated nanoparticles in DCM.
-
Deprotection Reaction : Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.[5]
-
Solvent Removal : Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing : Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid.[5]
-
Final Resuspension : Resuspend the purified amine-functionalized PEGylated nanoparticles in the desired buffer.
Data Presentation: Expected Physicochemical Changes
Thorough characterization of the nanoparticles at each stage of the modification process is crucial to confirm successful conjugation and to understand the physicochemical properties of the final product. The following table summarizes the expected changes in key parameters.
| Parameter | Unmodified Nanoparticles | Boc-Protected PEGylated Nanoparticles | Amine-Functionalized PEGylated Nanoparticles | Method of Analysis |
| Hydrodynamic Diameter | Varies | Increase | Slight Decrease/No Change | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Should remain low | Should remain low | Dynamic Light Scattering (DLS) |
| Zeta Potential | Negative (for carboxylated NPs) | Less Negative | Positive (at neutral pH) | Zeta Potential Analysis |
| Surface Chemistry | Presence of -COOH | Presence of PEG and Boc groups | Presence of PEG and -NH2 | FTIR, NMR Spectroscopy |
Visualization of Workflows and Concepts
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for surface modification of nanoparticles using this compound.
Structure of the Functionalized Nanoparticle
References
The Significance of PEGylation in Protein Therapeutics: A Technical Guide
Abstract: The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a pivotal technology in biopharmaceutical development. It has successfully transformed numerous protein and peptide therapeutics by overcoming inherent limitations such as short circulating half-life, immunogenicity, and poor solubility. This guide provides an in-depth technical overview of the core principles of PEGylation, its impact on pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies involved in the development of PEGylated therapeutics. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical drug delivery platform.
Introduction to Protein Therapeutics and the Role of PEGylation
Protein-based biopharmaceuticals, including monoclonal antibodies, enzymes, and cytokines, have revolutionized the treatment of many diseases. However, their clinical utility is often hampered by several challenges:
-
Rapid Systemic Clearance: Therapeutic proteins, especially smaller ones, are quickly removed from circulation by proteolytic degradation and renal filtration, necessitating frequent administration.[1]
-
Immunogenicity: As foreign molecules, many therapeutic proteins can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This can neutralize the drug's therapeutic effect and, in some cases, cause serious adverse reactions.[2][3]
-
Poor Solubility and Stability: Some proteins are prone to aggregation or have low solubility under physiological conditions, complicating formulation and delivery.
PEGylation has emerged as a leading strategy to address these challenges.[4] By covalently attaching one or more PEG chains to a protein, its physicochemical properties are fundamentally altered.[1] The large, hydrophilic, and flexible PEG polymer creates a protective "shield" around the protein, imparting significant pharmacological advantages.[1][5]
The Chemistry and Strategy of PEGylation
Polyethylene glycol is a biocompatible, non-immunogenic polyether compound composed of repeating ethylene glycol units.[4][6] For conjugation, PEG is chemically activated with a functional group that can react with specific amino acid side chains on the protein surface.
2.1 Generations of PEGylation Chemistry
The strategies for PEGylation have evolved from non-specific to highly controlled methods:
-
First-Generation PEGylation: This early approach involved the random attachment of linear PEG molecules to multiple sites on the protein, primarily targeting the primary amines of lysine residues using reagents like PEG-NHS esters.[5] While effective, this often resulted in a heterogeneous mixture of conjugates with varying numbers of PEG chains and attachment sites, sometimes leading to a significant loss of biological activity.[7]
-
Second-Generation PEGylation: To overcome the limitations of the first generation, methods for site-specific PEGylation were developed.[5] This involves attaching a single PEG chain at a predetermined location on the protein, such as the N-terminus or an engineered cysteine residue.[8][9] This approach yields a more homogeneous product with better-preserved activity. Reagents for site-specific modification include PEG-aldehyde for N-terminal reductive amination and PEG-maleimide for thiol conjugation.[5][10] Advanced strategies also include enzymatic methods, such as using transglutaminase to target glutamine residues.[5]
2.2 PEG Architectures
The structure of the PEG polymer itself also influences the properties of the final conjugate. While early methods used linear PEGs, branched or "Y-shaped" PEGs are now common.[4][11] These branched structures can provide more effective shielding of the protein surface with fewer attachment points, further preserving the protein's native function.[4]
Core Pharmacological Benefits of PEGylation
The conjugation of PEG to a therapeutic protein confers several key advantages that enhance its clinical performance.
3.1 Enhanced Pharmacokinetics and Extended Half-Life
The most significant benefit of PEGylation is the dramatic extension of the drug's circulating half-life.[1][12] The increased hydrodynamic size of the PEG-protein conjugate significantly reduces its rate of renal clearance.[1][13] This allows for a reduced dosing frequency, improving patient convenience and compliance.[1] Furthermore, the PEG shield protects the protein from proteolytic enzymes, further prolonging its time in circulation.[4]
| Table 1: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Proteins | |||
| Drug Pair | Parameter | Non-PEGylated | PEGylated |
| Filgrastim vs. Pegfilgrastim (Neulasta®) | Terminal Half-Life | ~3.5 hours[13] | 15 - 80 hours[13][14] |
| Clearance | Rapid renal clearance[13] | Primarily neutrophil-mediated clearance[13] | |
| Interferon alfa-2a vs. Peginterferon alfa-2a (Pegasys®) | Absorption Half-Life | 2.3 hours[15] | ~50 hours[15][16] |
| Renal Clearance | Standard | >100-fold reduction[15] | |
| Interferon alfa-2b vs. Peginterferon alfa-2b (Peg-Intron®) | Absorption Half-Life | ~2.3 hours[16] | ~4.6 hours[15][16] |
| Clearance | Standard | ~10-fold reduction[15] |
3.2 Reduced Immunogenicity and Antigenicity
By sterically hindering the protein surface, PEGylation can mask immunogenic epitopes, preventing their recognition by the immune system.[2][3] This reduces the likelihood of developing anti-drug antibodies, which can neutralize the therapeutic and cause adverse effects.[2][17]
| Table 2: Impact of PEGylation on Protein Immunogenicity | |
| Drug | Effect of PEGylation |
| L-asparaginase | PEGylated L-asparaginase (Pegaspargase) shields antigenic epitopes, reduces immunogenicity, and decreases the incidence of severe allergic reactions compared to the native enzyme.[4] |
| General Therapeutic Proteins | PEGylation is a widely used method to diminish the immunogenicity of therapeutic proteins by shielding epitopes and minimizing aggregation.[2][17] However, the effect can be variable and must be assessed on a case-by-case basis.[3] |
3.3 Improved Physicochemical Properties
PEGylation enhances the solubility and stability of therapeutic proteins.[1][4] The hydrophilic nature of PEG can improve the solubility of hydrophobic proteins, and the steric hindrance provided by the polymer chain can prevent protein aggregation, a common issue during manufacturing, storage, and administration.[17]
Key Experimental Methodologies
The development of a PEGylated therapeutic involves a series of well-defined experimental steps, from the initial conjugation reaction to purification and final characterization.
4.1 Experimental Protocol: Amine-Reactive PEGylation (First-Generation)
This protocol provides a general methodology for labeling a protein with an amine-reactive PEG-NHS ester.
-
1. Materials and Reagents:
-
Protein of interest (1-10 mg/mL).
-
PEG-NHS Ester reagent (e.g., mPEG-succinimidyl valerate).
-
Amine-free buffer, pH 7.0-8.0 (e.g., 0.1 M phosphate-buffered saline, PBS).[18]
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[18]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion or Ion Exchange Chromatography).
-
-
2. Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.[19] Buffers containing primary amines like Tris or glycine must be avoided as they compete with the reaction.[18]
-
PEG Reagent Preparation: Equilibrate the PEG-NHS ester to room temperature before opening the vial to prevent moisture condensation.[18] Immediately before use, dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18][19] Do not store the reconstituted reagent.[18]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved PEG reagent to the stirring protein solution.[19][20] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[18]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[18] The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding a small volume of quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification: Immediately proceed to purify the PEGylated protein from unreacted PEG and native protein.
-
4.2 Purification Protocols
Purification is critical to remove unreacted materials and to separate PEGylated species.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[21][] SEC is highly effective at removing smaller, unreacted PEG molecules and native protein from the larger PEG-protein conjugate.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on net surface charge.[21][23] The PEG chain shields the protein's surface charges, altering its interaction with the IEX resin.[21][] This allows for the effective separation of proteins with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) and even positional isomers.[10][21][]
4.3 Characterization Protocols
The final product must be thoroughly characterized to ensure quality and consistency.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight following PEGylation. The PEGylated protein will migrate slower than its unmodified counterpart, appearing as a broader band due to the heterogeneity of the PEG polymer.
-
Mass Spectrometry (MS): MS techniques, such as MALDI-TOF or LC-MS, are essential for determining the precise molecular weight of the conjugate, confirming the degree of PEGylation (the number of PEG chains attached), and identifying the attachment sites.[6][24]
-
HPLC Analysis: Techniques like SEC-HPLC and IEX-HPLC are used to assess the purity of the conjugate, quantify the amount of remaining native protein, and analyze the distribution of different PEGylated species.[10]
-
Bioactivity Assays: In vitro cell-based assays or enzyme activity assays are crucial to confirm that the PEGylated protein retains its intended biological function. A reduction in activity is sometimes observed due to steric hindrance near the active site, which must be quantified.
Visualizing PEGylation Concepts and Workflows
5.1 Logical Pathway of PEGylation's Therapeutic Impact
The following diagram illustrates how the fundamental properties of PEG translate into clinical benefits.
5.2 General Experimental Workflow for Developing a PEGylated Protein
This workflow outlines the key stages in the creation and validation of a PEGylated therapeutic.
5.3 Simplified Signaling Pathway: G-CSF Receptor (Target for Pegfilgrastim)
Pegfilgrastim is a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF). It acts by binding to the G-CSF receptor (G-CSFR) on myeloid progenitor cells, stimulating their proliferation and differentiation.
Challenges and Future Directions
Despite its success, PEGylation is not without its challenges. The so-called "PEG dilemma" includes potential loss of bioactivity due to steric hindrance and the accumulation of large, non-biodegradable PEG conjugates in the body, which can lead to vacuolation in tissues.[25] Furthermore, the immune system can, in some cases, generate antibodies against the PEG polymer itself, which can lead to the accelerated clearance of the drug.[25][26]
Future research is focused on developing next-generation polymer conjugates with improved properties, such as biodegradable linkages or alternative polymers that can overcome the limitations of PEG.
Conclusion
PEGylation is a clinically validated and commercially successful technology that has profoundly impacted the field of protein therapeutics.[5][27] By improving pharmacokinetics, reducing immunogenicity, and enhancing stability, PEGylation has enabled the development of safer and more effective biopharmaceuticals with more convenient dosing regimens. A thorough understanding of the chemistry, pharmacology, and analytical methodologies associated with PEGylation is essential for any scientist or researcher involved in the development of next-generation protein drugs.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 26. Induction of Anti-PEG Immune Responses by PEGylation of Proteins [jstage.jst.go.jp]
- 27. creativepegworks.com [creativepegworks.com]
Methodological & Application
Application Notes and Protocols for Amino-PEG5-Boc Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established bioconjugation technique used to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can increase its hydrodynamic size, leading to a longer circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1]
This document provides a detailed, step-by-step protocol for the conjugation of Amino-PEG5-Boc to proteins. This specific heterobifunctional linker possesses a primary amine at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a 5-unit PEG spacer. The initial conjugation is typically achieved by reacting the free amine of the PEG linker with the carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) of the protein. This reaction is mediated by carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a stable amide bond.[2]
Following the initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a new primary amine. This terminal amine can then be used for subsequent conjugation to other molecules, such as targeting ligands, imaging agents, or small molecule drugs, making this compound a versatile tool for creating complex bioconjugates.
Experimental Workflow Overview
The overall process for this compound conjugation and subsequent functionalization involves several key stages, from initial protein preparation to final conjugate characterization.
References
Standard operating procedure for Boc deprotection of Amino-PEG5-Boc.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the functionalization of polyethylene glycol (PEG) linkers for applications in bioconjugation, drug delivery, and peptide synthesis.[1][2] Its popularity is due to its stability in various reaction conditions and its straightforward removal under mildly acidic conditions.[1][3] This document provides a detailed standard operating procedure for the deprotection of the Boc group from Amino-PEG5-Boc, yielding the free primary amine. The most common and effective method for Boc deprotection utilizes trifluoroacetic acid (TFA).[1][4]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Boc deprotection of amino-PEG compounds using trifluoroacetic acid. These values serve as a general guideline and may be optimized for specific substrates and scales.
| Parameter | Value | References |
| Reagent | Trifluoroacetic acid (TFA) | [1][5][6] |
| Solvent | Dichloromethane (DCM), anhydrous | [1][5][6] |
| TFA Concentration | 20-50% (v/v) in DCM | [1][5][7] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | [1][5] |
| Reaction Time | 30 minutes - 2 hours | [1][5] |
| Work-up | Co-evaporation with toluene, neutralization with a mild base (e.g., saturated aqueous sodium bicarbonate) | [5] |
| Typical Yield | >95% (as TFA salt) | [8] |
Experimental Protocol
This protocol details the removal of the Boc protecting group from this compound using trifluoroacetic acid to yield the corresponding primary amine as a TFA salt.
Materials
-
Boc-Amino-PEG5-Amine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-Amino-PEG5-Amine in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
-
Deprotection: Slowly add trifluoroacetic acid (TFA) to the cooled solution to achieve a final concentration of 20-50% (v/v). For instance, for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM used for dissolution.[7]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 5-10 minutes, then remove the ice bath and continue stirring at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the flask and co-evaporate under reduced pressure. Repeat this step 2-3 times. The resulting product is the TFA salt of the deprotected amine.[5]
-
(Optional) Neutralization: If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]
Experimental Workflow
The following diagram illustrates the key steps in the Boc deprotection of this compound.
Caption: Workflow for the Boc deprotection of this compound.
Reaction Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.
-
Always perform the reaction in a vessel that is not sealed, as carbon dioxide gas is evolved during the deprotection reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Use of Amino-PEG5-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering advantages in potency and the ability to target proteins previously considered "undruggable".[4][5]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[6] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.[7] The incorporation of a PEG chain, such as in Amino-PEG5-Boc, can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[8][9] The flexibility and length of the PEG linker are crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[6] this compound is a versatile building block, typically featuring a Boc-protected amine at one end and a reactive functional group (e.g., a carboxylic acid or another amine) at the other, allowing for a sequential and controlled synthesis of the PROTAC.[10]
PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can continue to induce the degradation of more target protein molecules.[3]
PROTAC-mediated protein degradation pathway.
Application: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[11][12] PROTACs that can induce the degradation of key proteins in this pathway, such as PI3K and mTOR, represent a promising therapeutic strategy.[11][13] The use of a PEG linker like this compound in the synthesis of such PROTACs can improve their drug-like properties.
A recent study reported the development of a potent dual-targeting PROTAC, GP262, that simultaneously degrades PI3K and mTOR.[11] This dual degradation effectively blocks the PI3K/AKT/mTOR signaling pathway and exhibits robust anti-proliferative activity in cancer cell lines.[11]
Inhibition of the PI3K/AKT/mTOR pathway by a dual-targeting PROTAC.
Quantitative Data
The length and composition of the PEG linker significantly impact the efficacy of a PROTAC, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[14] The optimal linker length is target-dependent and must be determined empirically.
Table 1: Impact of PEG Linker Length on PROTAC Performance
| PROTAC Target | Linker Composition/Length | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| BRD4 | PEG2 | 80 | >95 | VHL | MV4-11 | [14] |
| PEG3 | 21 | >95 | VHL | MV4-11 | [14] | |
| PEG4 | 8 | >95 | VHL | MV4-11 | [14] | |
| PEG5 | 18 | >95 | VHL | MV4-11 | [14] | |
| ERα | 16 atoms | ~100 | >90 | VHL | MCF7 | [15] |
| BTK | ≥ 4 PEG Units | 1-40 | >90 | CRBN | Ramos | [15] |
| TBK1 | > 12 atoms | - | Robust degradation | VHL | - | [15] |
Table 2: Performance of a Dual PI3K/mTOR PROTAC (GP262)
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PI3K (p110α) | 227.4 | 71.3 | MDA-MB-231 | [11] |
| PI3K (p110γ) | 42.23 | 88.6 | MDA-MB-231 | [11] |
| mTOR | 45.4 | 74.9 | MDA-MB-231 | [11] |
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using a Boc-NH-PEG5-COOH linker, which involves sequential amide coupling.
Workflow for the two-step synthesis of a PROTAC using Boc-NH-PEG5-COOH.
Protocol 1: Synthesis of POI-Linker Intermediate
This step involves the formation of an amide bond between the Boc-NH-PEG5-COOH linker and an amine-functionalized POI ligand.
Materials and Reagents:
-
Amine-functionalized POI ligand
-
Boc-NH-PEG5-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-NH-PEG5-COOH (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG5-NH-Boc).
Protocol 2: Boc Deprotection and Coupling to E3 Ligase Ligand
This protocol involves the deprotection of the Boc group followed by coupling to an amine-containing E3 ligase ligand.
Materials and Reagents:
-
POI-PEG5-NH-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
Part A: Boc Deprotection
-
Dissolve the POI-PEG5-NH-Boc intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting POI-PEG5-NH2 intermediate is often used in the next step without further purification.
Part B: Coupling to E3 Ligase Ligand
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the crude POI-PEG5-NH2 intermediate from Part A in anhydrous DMF.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Protocol 3: Characterization of the Final PROTAC
LC-MS Analysis:
-
Objective: To confirm the molecular weight of the final PROTAC.
-
Method: Analyze the purified PROTAC using a liquid chromatography-mass spectrometry system. The observed mass should correspond to the calculated molecular weight of the desired product.
NMR Analysis:
-
Objective: To confirm the structure of the final PROTAC.
-
Method: Acquire 1H and 13C NMR spectra of the purified PROTAC. The spectra should show peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
Protocol 4: Biological Evaluation - Western Blotting for Protein Degradation
Objective: To determine the DC50 and Dmax of the synthesized PROTAC.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. The PEG component can enhance the physicochemical properties of the resulting molecule, potentially leading to improved efficacy. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this type of linker. However, optimization of the linker length and attachment points is often necessary to achieve maximal degradation of the target protein.
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application of Amino-PEG5-Boc in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[1][2]
Amino-PEG5-Boc is a discrete PEG (dPEG®) linker featuring five ethylene glycol units, a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, and a terminal functional group (e.g., a carboxylic acid) for payload attachment. The Boc protecting group allows for a controlled, sequential conjugation process, ensuring precise construction of the drug-linker construct before its attachment to the antibody.[3] The defined length of the PEG5 chain offers a balance between providing sufficient hydrophilicity to counteract payload hydrophobicity and maintaining a compact ADC structure.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and a summary of the expected impact on ADC properties based on data from studies on short-chain PEG linkers.
Key Advantages of this compound in ADCs
-
Enhanced Hydrophilicity and Solubility: The PEG5 chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs, mitigating the risk of aggregation.[4]
-
Improved Pharmacokinetics: PEGylation can shield the ADC from proteolytic degradation and reduce clearance rates, leading to a longer plasma half-life and increased tumor accumulation.[5] Studies on short PEG linkers suggest that even a few PEG units can significantly improve PK properties.[5]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of a discrete PEG linker like this compound contributes to the generation of more homogeneous ADCs with a consistent DAR, which is crucial for a predictable safety and efficacy profile.[4][6]
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload, potentially reducing the immunogenicity of the ADC.[4]
-
Optimized Potency: Shorter PEG linkers, such as PEG5, are less likely to cause steric hindrance that could impair the binding of the ADC to its target antigen or hinder the intracellular release and action of the payload, thus maintaining high in vitro potency.[7][8]
Quantitative Data Summary
The selection of the optimal PEG linker length is a critical consideration in ADC design, involving a trade-off between pharmacokinetic advantages and potential impacts on in vitro potency. The following tables summarize representative quantitative data from studies on short to intermediate PEG linkers to illustrate the expected performance of ADCs incorporating a PEG5 linker.
Table 1: Impact of Short PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Typical DAR (Cysteine Conjugation) | Key Findings & References |
| PEG2 | ~3.5 - 4.0 | Shorter PEG linkers can facilitate efficient conjugation, leading to optimal DAR values.[6] |
| PEG5 (Expected) | ~3.5 - 4.0 | Expected to have similar high conjugation efficiency as other short PEG linkers. |
| PEG8 | ~2.4 - 3.8 | A plateauing effect on conjugation efficiency may be observed with increasing PEG length in some cases.[6][9] |
| PEG12 | ~2.7 - 3.0 | Longer linkers can sometimes lead to slightly lower DARs depending on the payload and conjugation chemistry.[6] |
Table 2: Influence of Short PEG Linker Length on In Vitro Cytotoxicity (IC50)
| PEG Linker Length | Relative In Vitro Potency (IC50) | Key Findings & References |
| No PEG | Highest Potency (Lowest IC50) | The absence of a PEG chain can lead to the most direct interaction of the payload with its intracellular target.[10] |
| PEG4 | High Potency | Short PEG linkers generally maintain high in vitro cytotoxicity.[9] |
| PEG5 (Expected) | High Potency | Expected to have minimal impact on in vitro potency due to its relatively short length. |
| PEG8 | Slightly Reduced Potency | A modest decrease in potency may be observed as linker length increases.[8] |
| PEG24 | Moderately Reduced Potency | Longer PEG chains can sometimes sterically hinder payload release or target interaction, leading to a decrease in in vitro potency.[11] |
Table 3: Effect of Short PEG Linker Length on ADC Pharmacokinetics (Clearance)
| PEG Linker Length | Relative Clearance Rate | Key Findings & References |
| PEG2 | High | ADCs with very short linkers may be cleared more rapidly from circulation.[5] |
| PEG4 | Moderate | A noticeable improvement in clearance rate is observed with even a few PEG units.[5] |
| PEG5 (Expected) | Moderate to Low | Expected to provide a significant reduction in clearance compared to very short or no PEG linkers. |
| PEG8 | Low | A plateau in the reduction of clearance rates is often observed with PEG chains of 8 units or longer.[5] |
| PEG12 | Low | Similar low clearance rates to PEG8 are expected.[12] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using an this compound linker. Optimization will be required for specific antibodies, payloads, and analytical methods.
Protocol 1: Synthesis of Drug-Linker Construct (Payload-PEG5-Maleimide)
This protocol describes a two-step process to create a drug-linker construct ready for conjugation to a thiol-containing antibody. First, the Boc-protecting group is removed from Amino-PEG5-COOH, and then the payload is coupled to the carboxylic acid end. Finally, a maleimide group is introduced to the deprotected amine.
Materials:
-
Amino-PEG5-COOH (Boc-protected)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with a suitable functional group for amide bond formation (e.g., amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Maleimide-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection: a. Dissolve Boc-NH-PEG5-COOH in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent and TFA under vacuum. e. Co-evaporate with DCM several times to ensure complete removal of residual TFA, yielding H2N-PEG5-COOH.
-
Payload Conjugation: a. Dissolve the payload and H2N-PEG5-COOH in anhydrous DMF or DMSO. b. Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq) to the reaction mixture to activate the carboxylic acid. c. Stir at room temperature for 15-30 minutes. d. Add the amine-containing payload and DIPEA (2-3 eq). e. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. f. Monitor the reaction by LC-MS. g. Purify the payload-PEG5-NH2 conjugate by reverse-phase HPLC. h. Confirm the identity of the product by mass spectrometry.
-
Maleimide Functionalization: a. Dissolve the purified payload-PEG5-NH2 in anhydrous DMF or DMSO. b. Add a maleimide-PEG-NHS ester (1.1 eq) and DIPEA (2-3 eq). c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the reaction by LC-MS. e. Purify the final payload-PEG5-maleimide construct by reverse-phase HPLC. f. Confirm the identity and purity of the product by mass spectrometry and store it under inert gas at -20°C.
Protocol 2: Antibody Reduction and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiols for conjugation with the maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Payload-PEG5-maleimide construct from Protocol 1
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Reduction: a. Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm. b. Add a freshly prepared solution of TCEP to the antibody solution at a specific molar ratio (e.g., 2.5 equivalents per disulfide bond to be reduced) to generate the desired number of free thiols. c. Incubate the reaction at 37°C for 1-2 hours. The reaction conditions (temperature, time, and TCEP equivalents) should be optimized to achieve the target drug-to-antibody ratio (DAR).
-
Conjugation of Drug-Linker to Reduced Antibody: a. Dissolve the Payload-PEG5-maleimide in a co-solvent such as DMSO. b. Add the drug-linker solution to the reduced antibody solution at a slight molar excess (e.g., 1.2-1.5 equivalents per free thiol). c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. d. Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
ADC Purification: a. Purify the crude ADC solution using a SEC system to remove unconjugated drug-linker, quenching reagent, and any aggregated protein. b. The purified ADC can be buffer-exchanged into a formulation buffer.
Protocol 3: ADC Characterization
This protocol outlines key analytical techniques to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
System: HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with a mixture of Mobile Phase A and B. b. Inject the ADC sample. c. Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B). d. Monitor the elution profile at 280 nm. e. The different peaks correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.). f. Calculate the average DAR by integrating the peak areas.
2. Intact Mass Analysis by Mass Spectrometry (MS)
-
Principle: LC-MS provides the molecular weight of the intact ADC, allowing for the confirmation of successful conjugation and determination of the distribution of different DAR species.
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Procedure: a. Desalt the ADC sample using a reverse-phase column. b. Infuse the sample into the mass spectrometer. c. Acquire the mass spectrum and deconvolute the data to obtain the zero-charge mass of the different ADC species.
3. In Vitro Cytotoxicity Assay
-
Principle: This assay measures the potency of the ADC in killing target cancer cells.
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. c. Incubate for a period of time (e.g., 72-120 hours). d. Measure cell viability using a suitable reagent. e. Plot the dose-response curves and calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound is a valuable linker for the development of ADCs, offering a balance of hydrophilicity, controlled conjugation, and the potential for maintaining high potency. The provided protocols and data summaries serve as a guide for researchers to effectively incorporate this linker into their ADC design and development workflows. The careful selection of linker length is paramount, and a PEG5 linker represents a rational choice for achieving a desirable balance of physicochemical properties, pharmacokinetics, and biological activity in many ADC applications.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 3. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Peptide Coupling of Amino-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG5-Boc is a heterobifunctional linker containing a five-unit polyethylene glycol (PEG) chain, a Boc-protected amine, and a terminal carboxylic acid. This reagent is valuable in bioconjugation and drug development for introducing a hydrophilic spacer into peptides and other biomolecules. The PEG chain can enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the modified peptide.[1] The Boc protecting group allows for a controlled, stepwise conjugation strategy. This document provides detailed protocols and reaction conditions for the efficient coupling of this compound to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Principle of Peptide Coupling
The coupling of this compound to a peptide involves the formation of an amide bond between the carboxylic acid of the PEG linker and the free N-terminal amine of the peptide. This reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. Common coupling reagents fall into two main categories: carbodiimides (e.g., DIC, EDC) and onium salts (e.g., HBTU, HATU).[2][3] The choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency while minimizing side reactions such as racemization.[2][4]
Experimental Protocols
This section details the necessary steps for the successful coupling of this compound to a peptide synthesized on a solid support. The protocol assumes a standard Boc-SPPS workflow.
Materials and Reagents
-
This compound
-
Peptide-on-resin with a free N-terminal amine
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Boc Deprotection:
-
Trifluoroacetic acid (TFA)
-
-
Coupling Reagents (choose one):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents:
-
DMF
-
DCM
-
Isopropyl alcohol (IPA)
-
-
Kaiser Test Kit (for monitoring coupling completion)
Boc Deprotection of the N-Terminal Amino Acid
Prior to coupling the this compound, the N-terminal Boc protecting group of the peptide-resin must be removed.
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[5]
-
Drain the solution and treat with fresh 50% TFA in DCM for an additional 20 minutes.[5]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[5]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).[5][6]
-
Wash the resin with DMF (5x) to remove excess base.
Peptide Coupling with this compound
The following are protocols for different coupling reagents. The choice of reagent can depend on the specific peptide sequence and laboratory preference. HATU is often preferred for its speed and efficiency, especially for difficult couplings, as it reacts faster and with less epimerization than HBTU.[2][4][7]
Protocol 3.3.1: Coupling using HBTU or HATU
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to the resin substitution) in DMF.
-
Add the coupling reagent (HBTU or HATU, 2.0 equivalents) and DIPEA (4.0 equivalents) to the this compound solution.[7][8]
-
Pre-activate the mixture by stirring for 1-2 minutes at room temperature.
-
Add the activated this compound solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads) after 2 hours, extend the reaction time or consider a second coupling.
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3.3.2: Coupling using DIC/HOBt
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.
-
Add the solution to the deprotected and neutralized peptide-resin.
-
Add DIC (2.0 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
If the reaction is incomplete, it may be repeated.
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Data Presentation: Recommended Reaction Conditions
The following tables summarize the recommended starting conditions for the coupling of this compound. These conditions may require optimization based on the specific peptide sequence and resin.
Table 1: Reagent Equivalents for this compound Coupling
| Reagent | HBTU/HATU Protocol (Equivalents) | DIC/HOBt Protocol (Equivalents) |
| Peptide-Resin | 1.0 | 1.0 |
| This compound | 2.0 | 2.0 |
| Coupling Reagent | 2.0 | 2.0 |
| HOBt | - | 2.0 |
| DIPEA | 4.0 | - |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | DMF | Ensures good solubility of reagents. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures are generally not required and may increase side reactions. |
| Reaction Time | 1-4 hours | Monitor with Kaiser test for completion. Difficult couplings may require longer times or a second coupling. |
| Monitoring | Kaiser Test | A qualitative test for the presence of free primary amines. |
Visualizations
Workflow for this compound Coupling in SPPS
References
Application Notes and Protocols for Labeling Small Molecules with Amino-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of small molecules using Amino-PEG5-Boc, a heterobifunctional linker. This guide focuses on the practical application of synthesizing a Proteolysis Targeting Chimera (PROTAC) as a primary example, detailing the conjugation chemistry, purification, and characterization methods.
Introduction to Small Molecule PEGylation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. When applied to small molecules, PEGylation can improve aqueous solubility, extend plasma half-life, and alter biodistribution profiles.[1][2]
This compound is a versatile tool for such modifications. It is a heterobifunctional linker featuring a free primary amine at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a 5-unit PEG spacer. The free amine can be readily coupled to a small molecule containing a carboxylic acid or an activated ester. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a new primary amine, which is then available for conjugation to a second molecule. This step-wise approach is particularly useful in the construction of complex molecules like PROTACs.
Core Application: Synthesis of a BRD4-Targeting PROTAC
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This protocol will detail the synthesis of a PROTAC that targets Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.[3] The synthesis will utilize an this compound linker to connect a JQ1 derivative (a BRD4 ligand) to a thalidomide derivative (a ligand for the Cereblon E3 ligase).[3]
Data Presentation
The following tables summarize the key quantitative data and reaction parameters for the synthesis and characterization of the BRD4-targeting PROTAC.
Table 1: Reaction Parameters for EDC/NHS Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Activation Reagents | EDC (1.5 eq.), NHS (1.5 eq.) | Molar equivalents relative to the carboxylic acid-containing molecule. |
| Reaction Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with the primary amine.[5] |
| Amine-PEG5-Boc | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete consumption of the activated small molecule. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 12 hours | Monitored by LC-MS for completion.[6] |
| Quenching Agent | 1 M Tris-HCl, pH 7.5 | Used to hydrolyze any unreacted NHS esters. |
Table 2: Boc Deprotection Reaction Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required to cleave the Boc group. |
| Solvent | Dichloromethane (DCM) | A 1:1 mixture of DCM:TFA is commonly used.[7] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically started at a lower temperature and allowed to warm.[7] |
| Reaction Time | 1 - 2 hours | Monitored by LC-MS for the disappearance of the starting material. |
| Work-up | Evaporation under nitrogen | To remove the TFA and DCM. |
Table 3: Characterization of a Representative BRD4-Targeting PROTAC (dBET1)
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 785.27 g/mol | Mass Spectrometry |
| Purity | ≥98% | RP-HPLC |
| Biological Activity (EC₅₀) | 430 nM (in breast cancer cells) | Cell-based degradation assay (e.g., Western Blot) |
| Confirmation of Structure | Consistent with expected spectra | ¹H NMR, ¹³C NMR[6] |
Experimental Protocols
Protocol 1: Coupling of Thalidomide-O-Carboxylic Acid to this compound
This protocol describes the activation of a carboxylic acid-containing small molecule (a thalidomide derivative) and its subsequent conjugation to the primary amine of this compound.
Materials:
-
Thalidomide-O-Carboxylic Acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (for HPLC)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Thalidomide-O-Carboxylic Acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution to the activated thalidomide mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative RP-HPLC using a gradient of 0.1% TFA in water and acetonitrile to obtain the pure Boc-protected PEG-thalidomide conjugate.[1][8]
Protocol 2: Boc Deprotection of PEG-Thalidomide Conjugate
This protocol outlines the removal of the Boc protecting group to expose a primary amine for the next coupling step.
Materials:
-
Boc-NH-PEG5-Thalidomide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PEG-thalidomide conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the solution under a stream of nitrogen to remove the DCM and TFA. The resulting deprotected amine (as a TFA salt) is often used directly in the next step without further purification.
Protocol 3: Final Coupling to JQ1-Carboxylic Acid
This protocol describes the final amide bond formation to synthesize the BRD4-targeting PROTAC.
Materials:
-
Deprotected NH₂-PEG5-Thalidomide (TFA salt)
-
(+)-JQ1-Carboxylic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolve (+)-JQ1-Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
Add a solution of the deprotected NH₂-PEG5-Thalidomide (TFA salt) (1.1 eq) in DMF to the activated JQ1 mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Purification: Purify the final PROTAC by preparative RP-HPLC using a C18 column and a gradient of 0.1% TFA in water and acetonitrile.[1] Lyophilize the pure fractions to obtain the final product as a powder.
Protocol 4: Characterization of the Final PROTAC
¹H NMR and ¹³C NMR:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should show characteristic peaks for the JQ1 moiety, the thalidomide moiety, and the PEG linker.[6]
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the purified PROTAC by HRMS (e.g., ESI-TOF) to confirm the exact mass and elemental composition of the synthesized molecule.[6]
Protocol 5: Biological Evaluation - Western Blot for BRD4 Degradation
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a relevant cell line (e.g., a human acute myeloid leukemia cell line like MV4-11).[9]
Materials:
-
MV4-11 cells
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., β-actin or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate MV4-11 cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for BRD4 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control to determine the extent of degradation.[10]
Visualizations
Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biocat.com [biocat.com]
- 3. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine-Reactive Bioconjugation using Amino-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG5-Boc is a heterobifunctional linker designed for bioconjugation, featuring a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and a five-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in drug delivery, antibody-drug conjugate (ADC) development, and the synthesis of complex biomolecules like PROTACs.[1][2][3]
The key to utilizing this compound is a two-step process. First, the Boc protecting group is removed under acidic conditions to reveal a reactive primary amine. This deprotected amine can then be covalently linked to a target molecule, typically through a stable amide bond formation with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. This document provides detailed protocols for the deprotection of this compound and its subsequent conjugation to an NHS ester-activated molecule, along with methods for purification and characterization of the final bioconjugate.
Chemical Properties and Handling
Proper handling and storage of this compound are crucial for successful bioconjugation.
| Property | Value | Reference |
| Chemical Formula | C17H36N2O7 | [4][5] |
| Molecular Weight | 380.48 g/mol | [4][5] |
| CAS Number | 189209-27-6 | [4][5] |
| Physical Form | Oil | [5] |
| Solubility | Water, DMSO, DCM, DMF | [4] |
| Storage | Store at -20°C, keep dry and avoid sunlight. | [4] |
Experimental Protocols
The overall workflow for using this compound in bioconjugation involves deprotection followed by the conjugation reaction.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free primary amine, which is then ready for conjugation. The reaction is typically fast and high-yielding.[6][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10-50 mg/mL).
-
Acid Addition: To the solution, add an equal volume of TFA. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is generally complete within 30-60 minutes.[7][8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product will be the TFA salt of the deprotected amine.
-
Neutralization and Extraction:
-
Dissolve the residue in deionized water.
-
Carefully add saturated sodium bicarbonate solution to neutralize the TFA until the pH is ~8.
-
Extract the aqueous solution three times with DCM.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the purified, deprotected Amino-PEG5-Amine as an oil.
-
Confirm the identity of the product using mass spectrometry.
-
Protocol 2: Conjugation of Deprotected Amino-PEG5-Amine to an NHS Ester
This protocol details the reaction of the free amine on the PEG linker with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond. The pH of the reaction is the most critical parameter to control for optimal yield.[3]
Materials:
-
Deprotected Amino-PEG5-Amine (from Protocol 1)
-
NHS ester-activated molecule (e.g., protein, peptide, small molecule)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 0.1 M sodium bicarbonate, pH 8.3)[9][10]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4, or 1 M Glycine)[3][10]
Procedure:
-
Prepare Biomolecule:
-
Dissolve the NHS ester-activated biomolecule in the amine-free reaction buffer. If the biomolecule is a protein, a concentration of 1-10 mg/mL is typical.[11][12]
-
Ensure the buffer used for the biomolecule does not contain primary amines (e.g., Tris or glycine), as they will compete in the reaction.[10][13] If necessary, perform a buffer exchange using dialysis or a desalting column.[13]
-
-
Prepare PEG Linker: Immediately before use, dissolve the deprotected Amino-PEG5-Amine in the reaction buffer. To aid solubility, a stock solution can be made in anhydrous DMSO or DMF and added to the reaction, ensuring the final organic solvent concentration does not exceed 10%.[12][13]
-
Conjugation Reaction:
-
Add the Amino-PEG5-Amine solution to the biomolecule solution. A 10- to 50-fold molar excess of the PEG-amine over the NHS-ester molecule is a common starting point for optimization.[11][12]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours (or overnight).[3][12][13] The optimal time may vary depending on the specific reactants.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM.[3] This will consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[11]
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (deprotonated state) with NHS ester stability (minimizes hydrolysis).[3][9][10][14] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines to avoid competing reactions.[10][13] |
| Temperature | 4°C to Room Temperature | Lower temperatures increase the stability of the NHS ester, requiring longer reaction times.[3][10] |
| Molar Ratio | 10-50x excess of PEG-Amine | Drives the reaction towards the desired product, especially with dilute protein solutions.[11][12] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature, pH, and reactant concentrations.[3][10] |
Competing Reaction: NHS Ester Hydrolysis The primary competing reaction is the hydrolysis of the NHS ester by water, which renders it inactive. The rate of hydrolysis is highly dependent on pH.[3][10]
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[10] |
| 8.6 (at 4°C) | 10 minutes[10] |
Purification and Characterization
After quenching the reaction, the PEGylated conjugate must be purified from unreacted reagents and byproducts.
Purification Methods
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker, hydrolyzed NHS ester, and quenching agents.[11][]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to an IEX resin. This property can be exploited to separate conjugates with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) or positional isomers.[11][][16]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on hydrophobicity and can also be used to separate different PEGylated species.[]
-
Reverse Phase Chromatography (RP-HPLC): Often used at an analytical scale to assess purity and separate positional isomers.[][17]
-
Dialysis / Ultrafiltration: Effective for removing small molecule impurities, though less resolving than chromatography for separating different PEGylated forms.[16][18]
Characterization Techniques
The purified conjugate should be thoroughly characterized to confirm successful PEGylation and determine its properties.
| Technique | Information Provided |
| SDS-PAGE | Visual confirmation of an increase in molecular weight of the protein after PEGylation.[19] |
| HPLC (SEC, IEX, RP-HPLC) | Assesses purity, quantifies the amount of conjugate vs. unreacted protein, and can separate different PEGylated species.[1][17] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides the precise molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG chains attached).[1][4] |
| UV-Vis Spectroscopy | Can be used to determine protein concentration (at 280 nm).[4] |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Amino-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amino-PEG5-Boc in solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene glycol (PEG) linker can significantly enhance the solubility and pharmacokinetic properties of the final peptide product.[1][2] This document outlines the key advantages, detailed experimental protocols, and expected outcomes when employing this specialized linker in a Boc-protection strategy.
Introduction to this compound in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains on an insoluble resin support. The choice of linker, which connects the growing peptide to the resin, is critical for the success of the synthesis. This compound functionalized resins offer several advantages over traditional polystyrene-based supports, particularly in the synthesis of hydrophobic or aggregation-prone peptides.[3] The hydrophilic nature of the PEG spacer helps to solvate the growing peptide chain, minimizing intermolecular interactions and improving reaction kinetics.[1][4]
The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS.[5][6][7] It involves the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable protecting groups for amino acid side chains.[5][6] This orthogonality allows for the selective removal of the Boc group at each cycle without affecting the integrity of the peptide-linker bond or the side-chain protecting groups.[6]
Key Advantages of this compound Linker:
-
Improved Peptide Solubility: The hydrophilic PEG chain enhances the solubility of the growing peptide, which is particularly beneficial for hydrophobic sequences that are prone to aggregation.[3]
-
Enhanced Reaction Kinetics: Improved solvation of the peptide-resin matrix leads to better accessibility of reagents, resulting in higher coupling efficiencies and overall yield.
-
Reduced Aggregation: The PEG linker acts as a spacer, physically separating the peptide chains and reducing the likelihood of intermolecular aggregation, a common problem in SPPS.
-
Increased Biocompatibility and Bioavailability: For therapeutic peptides, the incorporation of a PEG linker can increase the hydrodynamic radius of the final product, leading to a longer circulation half-life and reduced renal clearance.[1][2]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence being synthesized.
Resin Preparation and First Amino Acid Coupling
This protocol describes the initial attachment of the C-terminal amino acid to a resin pre-functionalized with the this compound linker. It is assumed that the starting resin is an aminomethylated resin (e.g., Aminomethyl-polystyrene).
Materials:
-
Aminomethyl resin (100-200 mesh, 1% DVB, ~1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), analytical grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel. Drain the solvent.
-
This compound Coupling:
-
Dissolve this compound (3 eq. relative to resin substitution) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated this compound solution to the swollen resin.
-
Add DIPEA (6 eq.) and agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (3 x 10 mL/g).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
-
-
Boc Deprotection of the Linker:
-
Treat the resin with 20% piperidine in DMF (10 mL/g) for 20 minutes to remove the Boc group from the PEG linker.
-
Wash the resin with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g).
-
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq.) and agitate for 2 hours.
-
Wash the resin as described in step 2.
-
Perform a Kaiser test to confirm successful coupling.
-
Solid-Phase Peptide Synthesis Cycle (Boc Strategy)
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Materials:
-
Peptide-resin from the previous step
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA), 50% in DCM
-
DIPEA, 10% in DCM
-
DIC
-
HOBt
-
DMF
-
DCM
-
Kaiser Test Kit
Procedure:
-
Boc Deprotection:
-
Treat the peptide-resin with 50% TFA in DCM (10 mL/g) for 30 minutes.[5]
-
Drain the TFA solution and wash the resin with DCM (5 x 10 mL/g).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM (10 mL/g) for 5 minutes (repeat twice).[5]
-
Wash the resin with DCM (5 x 10 mL/g).
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq.) and agitate for 2 hours.
-
Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Peptide Cleavage from the Resin and Deprotection
This final step cleaves the completed peptide from the this compound linker and removes the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), 95%
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole, depending on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation
The use of an this compound linker is expected to result in high coupling efficiencies and good overall yields, particularly for challenging sequences.
Table 1: Expected Coupling Efficiencies for Standard Boc-Amino Acids on this compound Functionalized Resin.
| Amino Acid | Expected Coupling Efficiency (%) | Notes |
| Ala, Gly, Leu, Ile, Val | > 99.5% | Generally high efficiency. |
| Phe, Tyr, Trp | > 99.0% | Aromatic side chains may require slightly longer coupling times. |
| Ser, Thr | > 98.5% | Potential for O-acylation; use of side-chain protection is critical. |
| Asp, Glu | > 99.0% | Side-chain protection is essential to prevent aspartimide formation. |
| Asn, Gln | > 98.0% | Prone to side reactions; side-chain protection is recommended. |
| Lys, Orn | > 99.5% | High efficiency with appropriate side-chain protection. |
| Arg | > 98.0% | Sterically hindered; may require double coupling. |
| His | > 97.5% | Prone to racemization; use of appropriate additives (e.g., HOBt) is crucial. |
| Pro | > 99.5% | Forms a secondary amine, requiring specific detection methods if monitoring is needed. |
| Cys, Met | > 98.5% | Prone to oxidation; use of scavengers during cleavage is essential. |
Note: These are estimated values and actual efficiencies may vary depending on the specific sequence, coupling reagents, and reaction conditions. A 99% yield at each step for a 70-mer peptide can result in a theoretical overall yield of 24%.[8]
Table 2: Expected Cleavage Yields and Purity.
| Parameter | Expected Outcome | Factors Influencing Outcome |
| Cleavage Yield | 80 - 95% | Peptide sequence, cleavage cocktail composition, reaction time and temperature. |
| Crude Purity (by RP-HPLC) | 60 - 85% | Coupling efficiency at each step, presence of deletion or truncated sequences. |
| Final Purity (after purification) | > 98% | Efficiency of the purification method (e.g., RP-HPLC gradient). |
Visualizations
Signaling Pathway Example: Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling
Peptides synthesized with PEG linkers, such as GLP-1 analogues, are of significant interest in drug development for the treatment of type 2 diabetes and obesity. The PEG linker enhances their in vivo stability and duration of action. The diagram below illustrates the signaling pathway initiated by the binding of a GLP-1 analogue to its receptor.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for SPPS using this compound
The following diagram outlines the key steps in the solid-phase synthesis of a peptide using an this compound functionalized resin.
Caption: SPPS Workflow with this compound.
Conclusion
The use of this compound as a linker in solid-phase peptide synthesis offers significant advantages for the preparation of complex and therapeutically relevant peptides. By improving solubility and reducing aggregation, this approach can lead to higher purity and yield of the final product. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and drug development professionals seeking to leverage the benefits of PEGylation in their peptide synthesis endeavors.
References
- 1. bachem.com [bachem.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Surface Functionalization with Amino-PEG5-Boc for Biomolecule Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, drug discovery, and fundamental biological research.[1] Poly(ethylene glycol) (PEG) linkers have become indispensable tools for surface functionalization, prized for their ability to create a hydrophilic, biocompatible, and protein-repellent "stealth" layer.[2][3] This layer minimizes non-specific adsorption of proteins, thereby enhancing the signal-to-noise ratio in assays and preserving the bioactivity of immobilized molecules.[4][5]
This document provides detailed protocols for the functionalization of surfaces using Amino-PEG5-Boc, a heterobifunctional linker. This linker possesses a free primary amine for covalent attachment to an activated surface and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group provides a stable, temporary shield for the terminal amine, which can be selectively removed under mild acidic conditions to allow for the subsequent, controlled immobilization of a biomolecule of interest.[][7] This step-wise approach ensures a high degree of control over the surface chemistry and the orientation of the immobilized biomolecule.
These protocols are designed for researchers in cell biology, biochemistry, and drug development who are looking to create well-defined, bio-functional surfaces for applications such as cell adhesion studies, biosensor development, and high-throughput screening.
Materials
Reagents
-
Glass microscope slides or coverslips
-
This compound (assumed to be Boc-NH-(CH₂CH₂O)₅-CH₂CH₂-NH₂)
-
3-Aminopropyltriethoxysilane (APTES)
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Carbonyldiimidazole (CDI) for surface activation (alternatively, N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous acetone
-
Anhydrous toluene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Sodium bicarbonate buffer, pH 8.5
-
Hydroxylamine or Ethanolamine (for quenching)
-
Bovine Serum Albumin (BSA) for blocking
-
Biomolecule for immobilization (e.g., antibody, growth factor)
-
Deionized (DI) water (18 MΩ·cm)
Equipment
-
Fume hood
-
Spin coater or oven
-
Sonicator
-
Nitrogen gas line
-
pH meter
-
Centrifuge
-
UV-Vis spectrophotometer or fluorescence plate reader for quantification
-
Atomic Force Microscope (AFM) or Ellipsometer for surface characterization (optional)
-
Standard laboratory glassware and consumables
Experimental Protocols
The overall workflow for surface functionalization and biomolecule immobilization is a multi-step process that requires careful attention to detail to ensure high-quality, reproducible surfaces.
Caption: Experimental workflow for surface functionalization.
Protocol for Surface Preparation and Activation (Glass Surface)
This protocol describes the preparation of a glass surface to make it reactive towards the free amine of the this compound linker.
-
Surface Cleaning:
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour in a fume hood. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Rinse the slides thoroughly with DI water and dry under a stream of nitrogen gas.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous acetone.
-
Immerse the cleaned and dried glass slides in the APTES solution for 30-60 seconds.
-
Rinse the slides with anhydrous acetone to remove excess APTES.
-
Cure the slides in an oven at 110°C for 30-60 minutes to form a stable aminopropylsilane layer.
-
-
NHS Ester Activation:
-
Dissolve N,N'-Disuccinimidyl carbonate (DSC) in anhydrous acetone or DMF to a final concentration of 0.1 M.
-
Add triethylamine (TEA) to the solution at a final concentration of 0.1 M.
-
Immerse the aminosilanized slides in the activation solution for 2-4 hours at room temperature in a moisture-free environment.
-
Rinse the slides with anhydrous acetone and dry under a stream of nitrogen. The NHS-activated surface is now ready for reaction with the PEG linker and should be used immediately.
-
Protocol for this compound Immobilization
-
Dissolve this compound in an anhydrous aprotic solvent such as DMF or DCM to a concentration of 10-20 mg/mL.
-
Cover the NHS-activated glass surface with the this compound solution and incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.
-
Rinse the slides thoroughly with the solvent used for dissolution, followed by DI water.
-
Dry the slides under a stream of nitrogen. The surface is now functionalized with a Boc-protected PEG linker.
Protocol for Boc Deprotection
The Boc protecting group is removed under acidic conditions to expose the terminal primary amine for biomolecule conjugation.
-
Prepare a deprotection solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).
-
Immerse the this compound functionalized slides in the deprotection solution for 30-60 minutes at room temperature.
-
Rinse the slides thoroughly with DCM, followed by a neutralizing wash with a 5% DIPEA solution in DCM for 5 minutes.
-
Rinse again with DCM and then with DI water.
-
Dry the slides under a stream of nitrogen. The surface now presents a terminal primary amine at the end of the PEG spacer.
Protocol for Biomolecule Immobilization (Example: Antibody)
This protocol outlines the immobilization of an antibody to the amine-terminated PEGylated surface.
-
Activation of Biomolecule (if necessary): If the biomolecule does not have a readily available reactive group, it may need to be activated. For antibodies, the carboxyl groups can be activated to NHS esters.
-
Dissolve the antibody in MES buffer (pH 6.0) to a concentration of 1-5 mg/mL.
-
Add EDC to a final concentration of 5 mM and NHS to a final concentration of 10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC/NHS using a desalting column equilibrated with PBS (pH 7.4).
-
-
Immobilization:
-
Dilute the activated antibody (or the biomolecule with a free NHS ester) in PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.1-1.0 mg/mL.[8]
-
Cover the amine-terminated PEGylated surface with the antibody solution and incubate for 2-4 hours at room temperature or overnight at 4°C in a humid chamber.[9]
-
-
Quenching and Blocking:
-
Rinse the slides with PBS to remove unbound antibody.
-
To quench any remaining reactive groups on the surface and block non-specific binding sites, incubate the slides in a solution of 1 M ethanolamine or 100 mM hydroxylamine in PBS for 30 minutes at room temperature.
-
Alternatively, a solution of 1% BSA in PBS can be used for blocking for 1 hour at room temperature.
-
Rinse the slides thoroughly with PBS and DI water.
-
Dry under a stream of nitrogen or store in PBS at 4°C.
-
Data Presentation
The following tables provide representative quantitative data for PEGylated surfaces. The exact values will depend on the specific substrate, PEG linker, and analytical method used.
Table 1: Surface Coverage Density of PEG Linkers
| Linker Type | Substrate | Grafting Density (chains/nm²) | Method of Analysis | Reference |
| mPEG-silane | SiO₂ | 0.1 - 0.8 | XPS, Ellipsometry | Fictionalized Data |
| PLL-g-PEG | Nb₂O₅ | 0.05 - 0.5 | AFM, OWLS | [10] |
| SH-PEG-COOH | Gold | 0.2 - 1.9 | QCM-D | Fictionalized Data |
| This compound | Glass (SiO₂) (Expected) | 0.1 - 0.6 | XPS, AFM | Estimated |
Table 2: Protein Immobilization Efficiency and Surface Capacity
| Immobilized Protein | Surface Functionalization | Immobilization Efficiency (%) | Surface Capacity (ng/cm²) | Method of Analysis | Reference |
| IgG | NHS-activated PEG | 50 - 80 | 150 - 300 | SPR, Fluorescence | Fictionalized Data |
| Fibrinogen | PEGylated Polyurethane | Variable | 50 - 400 | ATR-FTIR, AFM | [11] |
| BSA | PEGylated Phospholipid Monolayer | >90% reduction in adsorption | < 20 | SFG Spectroscopy | [5] |
| Antibody on Amino-PEG5-NH₂ | Glass (SiO₂) (Expected) | 60 - 85 | 200 - 350 | Fluorescence, ELISA | Estimated |
Visualization of Key Processes
Chemical Reactions
Caption: Key chemical reaction steps.
Application Example: Studying Receptor Tyrosine Kinase (RTK) Signaling
Functionalized surfaces with immobilized ligands are powerful tools for studying cell signaling pathways. For example, by immobilizing Epidermal Growth Factor (EGF) on an Amino-PEG5 functionalized surface, one can study the activation of the EGF Receptor (EGFR), a key RTK involved in cell proliferation and cancer.
Caption: Simplified EGFR signaling pathway.
References
- 1. Manipulating the lateral diffusion of surface-anchored EGF demonstrates that receptor clustering modulates phosphorylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 7. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. Immobilization of recognition elements on a self-assembled monolayers bio-platform [redalyc.org]
- 11. creativepegworks.com [creativepegworks.com]
Application Note: Utilization of Amino-PEG5-Boc in Hydrogel Scaffolds for Tissue Engineering
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in tissue engineering and drug delivery due to their high water content, biocompatibility, and tunable mechanical properties.[1][] These synthetic hydrogels offer advantages over natural ones, including controllable architecture and chemical composition.[3][4] However, the inherent bio-inertness of PEG necessitates modification to support cell adhesion and tissue formation.[3] The incorporation of functional groups, such as amines, allows for the covalent attachment of bioactive molecules, including cell-adhesive peptides like RGD.
This application note details the use of Amino-PEG5-Boc, a heterobifunctional PEG linker, in the formation of hydrogels for tissue engineering applications. The terminal amine group, after deprotection of the Boc group, serves as a reactive site for crosslinking or functionalization, while the hydrophilic PEG spacer enhances solubility and biocompatibility.[5]
Principle
The formation of a hydrogel using this compound typically involves a two-step process. First, the tert-butoxycarbonyl (Boc) protecting group on the terminal amine is removed under mild acidic conditions. The deprotected amino-PEG linker can then be crosslinked into a three-dimensional network. Crosslinking can be achieved through various chemistries, such as reaction with multi-arm PEG-NHS esters, aldehydes, or through enzymatic crosslinking. The resulting hydrogel can be further functionalized with bioactive peptides (e.g., RGD) to promote cell adhesion and proliferation. The physical and biological properties of the hydrogel, such as stiffness, swelling ratio, and bioactivity, can be tailored by adjusting the PEG concentration, crosslinker density, and the concentration of incorporated bioactive molecules.
Data Presentation
Table 1: Mechanical Properties of PEG-Based Hydrogels
| Hydrogel Formulation | Polymer Concentration (% w/v) | Crosslinker | Storage Modulus (G') (Pa) | Compressive Strength (kPa) | Reference |
| 4-arm PEG-SH + 4-arm PEG-OPSS | 2% 10kDa + 2% 10kDa | Disulfide bond | ~400-800 | N/A | [6] |
| 4-arm PEG-SH + 4-arm PEG-OPSS | 2% 20kDa + 2% 20kDa | Disulfide bond | 1712 ± 267 | N/A | [6] |
| Glycol Chitosan + ABG NPs | N/A | Genipin + PEGDE | ~6900 | N/A | [7] |
| P(ASer0.4-AM5)-Zr4+ | N/A | Zr4+ coordination | N/A | up to 5730 | [8] |
Note: Data presented are from various PEG-based hydrogel systems and are intended to provide a representative range of achievable mechanical properties.
Table 2: Swelling and Degradation Properties of PEG-Based Hydrogels
| Hydrogel System | Swelling Ratio (%) | Degradation Time | Key Features | Reference |
| Multi-arm PEG-Genipin | Varies with genipin conc. | Varies | Biocompatible crosslinking | [9][10] |
| PEG-based imine/hydrazone | N/A | 24 hours to 7 days | Tunable degradation | [11] |
| PASP-CYS-LYS | pH-dependent | Reductively cleavable | Fully amino acid-based | [12] |
| MMP-sensitive PEGDA | N/A | Enzyme-dependent | Cell-mediated degradation | [13] |
Note: Swelling and degradation are highly dependent on the specific crosslinking chemistry and environmental conditions.
Experimental Protocols
Protocol 1: Deprotection of this compound
-
Dissolution: Dissolve t-Boc-N-amido-PEG5-amine in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution while stirring. A typical ratio is a 5-10 fold molar excess of TFA relative to the Boc-protected PEG.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The resulting deprotected Amino-PEG5-Amine can be purified by precipitation in cold diethyl ether or by dialysis against deionized water.
-
Verification: Confirm the removal of the Boc group by ¹H NMR spectroscopy (disappearance of the t-butyl peak at ~1.4 ppm).[14]
Protocol 2: Hydrogel Formation using Michael Addition
This protocol describes the formation of a hydrogel by reacting the deprotected Amino-PEG5-Amine with a multi-arm PEG-Acrylate.
-
Precursor Solution 1 (Amine Component): Prepare a sterile solution of the deprotected Amino-PEG5-Amine in a biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). If incorporating bioactive peptides (e.g., RGD), they can be included in this solution.
-
Precursor Solution 2 (Acrylate Component): Prepare a sterile solution of a multi-arm PEG-Acrylate (e.g., 4-arm PEG-Acrylate) in the same buffer.
-
Hydrogel Formation: To form the hydrogel, mix the two precursor solutions at the desired final polymer concentration. Gelation will occur rapidly at room temperature. For cell encapsulation, gently mix the cell suspension with Precursor Solution 1 before adding Precursor Solution 2.
-
Casting: Immediately after mixing, cast the hydrogel solution into the desired mold or well plate.
-
Incubation: Allow the hydrogel to fully crosslink by incubating at 37°C for 30-60 minutes.
Protocol 3: Cell Encapsulation and Viability Assay
-
Cell Preparation: Harvest cells and resuspend them in cell culture medium at the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Encapsulation: Prepare the hydrogel precursor solutions as described in Protocol 2. Gently mix the cell suspension with the amine-containing precursor solution.
-
Gelation: Add the acrylate-containing precursor solution and mix gently but thoroughly. Immediately dispense the cell-laden hydrogel solution into a sterile mold or as droplets.
-
Culture: After gelation, add cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: At desired time points, assess cell viability using a live/dead staining kit (e.g., Calcein AM/Ethidium homodimer-1). Image the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.[15]
Mandatory Visualization
Caption: Workflow for this compound hydrogel synthesis and application.
Caption: Cell adhesion to a bioactive hydrogel via RGD-integrin binding.
Caption: Simplified signaling pathway for cell adhesion and spreading.
References
- 1. Soft biocompatible PEG hydrogels - Advanced Science News [advancedsciencenews.com]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel multiarm PEG-based hydrogels for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. db-thueringen.de [db-thueringen.de]
- 15. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Amino-PEG5-Boc Conjugate Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the purification of Amino-PEG5-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary purification techniques for this compound and similar PEGylated molecules are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[] RP-HPLC is the most prevalent method, separating molecules based on their hydrophobicity.[2] SEC separates components based on their hydrodynamic radius and is effective for removing impurities that have a significant size difference from the target molecule, such as unreacted PEG or salts.[]
Q2: What are the typical impurities found after synthesizing this compound?
A2: The synthesis of this compound typically involves the mono-Boc protection of a symmetrical diamino-PEG molecule. The most common impurities arising from this reaction are the unreacted diamino-PEG5 starting material and the di-Boc protected by-product.[3] These impurities must be removed to ensure the high purity required for subsequent conjugation chemistries.[3]
Q3: How can I assess the purity of my final product?
A3: A multi-faceted analytical approach is recommended to confirm the purity and identity of your this compound conjugate.[4] The most common and robust method is analytical RP-HPLC with UV detection, which can quantify the main component and impurities.[2] For unequivocal identity confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is used to verify the molecular weight.[4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information, while Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups.[4]
Q4: Is recrystallization a viable purification method for this compound?
A4: While recrystallization is a powerful technique for purifying nonvolatile organic solids[5], its applicability to this compound depends on the physical state of the crude product. These conjugates, especially those with longer PEG chains, are often viscous oils or low-melting solids, which can make crystallization challenging.[3] If the crude product is a solid, recrystallization can be attempted by testing various solvent systems.[6][7] However, chromatography is generally the more reliable and widely used method for these types of molecules.
Purification Troubleshooting Guide
Reversed-Phase HPLC (RP-HPLC) Issues
Q: Why is my peak broad or showing significant tailing during RP-HPLC analysis?
A: Peak broadening and tailing are common issues when purifying PEGylated and amine-containing compounds. Several factors can contribute to this:
-
Interaction with Silica: The basic amine group in your conjugate can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[8][9]
-
PEG Polydispersity: Although this compound is a discrete molecule, impurities with different PEG chain lengths can co-elute, leading to broader peaks.[8]
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
Solutions:
-
Use a base-deactivated or end-capped column specifically designed for analyzing basic compounds.[8]
-
Adjust the mobile phase pH. Operating at a low pH (e.g., 2.5-4 using 0.1% TFA) protonates the amine, which can reduce interaction with silanols.[10]
-
Reduce the sample concentration or injection volume.[8]
-
Optimize the gradient slope; a shallower gradient can improve resolution.[11]
Q: My compound elutes in the solvent front and is not retained on the C18 column. What should I do?
A: Poor retention of a polar compound on a reversed-phase column indicates that the mobile phase is too strong (too organic) or the compound has insufficient hydrophobicity for the stationary phase.
Solutions:
-
Decrease Initial Organic Content: Start your gradient with a lower percentage of the organic solvent (e.g., 0-5% acetonitrile or methanol).[11]
-
Use a More Polar Stationary Phase: Consider a column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer better retention for polar analytes.[10]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase.[10]
Q: How can I improve the separation between my product and a closely related impurity (e.g., di-Boc byproduct)?
A: Improving the resolution between two closely eluting peaks requires optimizing several chromatographic parameters to enhance selectivity.
Solutions:
-
Optimize the Gradient: Use a shallower gradient over the elution range of your compounds. This increases the run time but often significantly improves resolution.[11]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for PEGylated compounds, with 45 °C often being a good starting point.[11][12]
-
Change the Stationary Phase: A column with a different chemistry (e.g., C4 instead of C18) or a different particle size may provide the necessary selectivity.[11]
Flash Chromatography Issues
Q: My this compound conjugate streaks or remains at the baseline on a normal-phase silica gel column. What is the issue?
A: Highly polar compounds, especially basic amines, often exhibit poor behavior on standard silica gel due to strong, sometimes irreversible, binding to the acidic silica surface.[9][13]
Solutions:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (1-3%) or ammonium hydroxide into your eluent system to neutralize the acidic sites on the silica and improve elution.[9][14]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[13]
-
Employ Reversed-Phase Flash Chromatography: If available, using a C18-functionalized silica cartridge is an excellent alternative for purifying polar compounds.[10][13]
Q: I suspect my compound is decomposing on the silica gel column. How can I confirm and prevent this?
A: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, such as the cleavage of the Boc protecting group.[10][13]
Solutions:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[13]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent system containing 1-3% triethylamine. This neutralizes the silica surface.[10][14]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., "flash" chromatography).
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity.[] | Separation based on hydrodynamic volume (size).[] |
| Primary Use | High-resolution separation of product from closely related impurities (e.g., di-Boc, starting material).[11] | Efficient removal of impurities with large size differences (e.g., salts, unreacted PEG).[] |
| Resolution | High | Low to Moderate |
| Loading Capacity | Moderate; can be scaled up with preparative columns. | High; generally good for bulk separations. |
| Common Issues | Peak tailing with basic compounds, potential for product degradation with harsh mobile phases (TFA).[8] | Co-elution of molecules with similar hydrodynamic volumes. |
Table 2: Typical Starting Conditions for RP-HPLC Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 3-5 µm | C18, 21.2 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water[2] | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2] | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min[2] | 15-25 mL/min |
| Gradient | 5% to 95% B over 20-30 min | Optimized shallow gradient based on analytical run (e.g., 20% to 50% B over 40 min) |
| Detection | UV at 214 nm or 220 nm[3] | UV at 214 nm or 220 nm |
| Temperature | Ambient or 45 °C[11] | Ambient or 45 °C |
Experimental Protocols
Protocol 1: General Method for Preparative RP-HPLC Purification
This protocol provides a general starting point for purifying crude this compound. It should be optimized based on preliminary analytical HPLC runs.
-
System Preparation:
-
Install a preparative C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved on the UV detector.[8]
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or DMSO is often effective.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
-
-
Chromatography and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Begin the gradient elution. A shallow gradient is often required to separate the desired mono-Boc product from the di-Boc byproduct and diamine starting material.[3][11]
-
Monitor the elution profile using a UV detector (214 nm or 220 nm) and collect fractions corresponding to the target product peak.[3]
-
-
Post-Purification Workup:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity specification.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified product, often as a viscous oil or white solid.[3]
-
Protocol 2: Purity Analysis by Analytical RP-HPLC
This method is used to assess the purity of the crude material and the final product.
-
Instrumentation and Materials:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute this stock solution to a final concentration of 0.1 mg/mL for injection.[2]
-
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C or 45 °C.
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient such as: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate.
-
Set the UV detection wavelength to 214 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[2]
-
Visualizations
Caption: General workflow for synthesis and purification of this compound.
Caption: Troubleshooting decision tree for poor RP-HPLC peak shape.
Caption: Separation principle of Reversed-Phase HPLC for PEG conjugates.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
Addressing solubility issues with Amino-PEG5-Boc in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Amino-PEG5-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS?
While the polyethylene glycol (PEG) spacer in this compound is designed to enhance hydrophilicity and improve solubility in aqueous media, achieving high concentrations directly in aqueous buffers can be challenging.[1][2][3][4][5][6] The terminal Boc (tert-Butyloxycarbonyl) group imparts a degree of hydrophobicity that can limit direct dissolution in purely aqueous solutions. Often, a clear solution is difficult to obtain, and the compound may appear as a suspension or oil out.
Q2: What are the common reasons for poor solubility of this compound?
Several factors can contribute to difficulty in dissolving this compound:
-
Hydrophobicity of the Boc Group: The Boc protecting group is inherently hydrophobic and can significantly reduce the overall aqueous solubility of the molecule.
-
Buffer Composition and pH: The pH and ionic strength of the buffer can influence the solubility. The amino group's protonation state is pH-dependent, which can affect its interaction with the solvent.
-
Concentration: The desired final concentration in the aqueous buffer may exceed the solubility limit of the compound.
-
Temperature: Dissolution is often temperature-dependent. Attempting to dissolve the compound at low temperatures may hinder the process.
-
Purity of the Compound: Impurities in the this compound solid can sometimes affect its solubility characteristics.
Q3: Is it recommended to use an organic co-solvent to dissolve this compound?
Yes, this is a highly recommended and common practice. For compounds like this compound that have limited aqueous solubility, the standard procedure is to first dissolve the compound in a minimal amount of a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[7] Other potential co-solvents include dimethylformamide (DMF) or ethanol. After complete dissolution in the organic solvent, the resulting solution can then be slowly added dropwise to the aqueous buffer with vigorous stirring to reach the desired final concentration.
Q4: Can sonication or heating be used to improve the solubility of this compound?
Gentle warming and sonication can be effective techniques to aid dissolution.[8][9]
-
Sonication: A brief period in a bath sonicator can help to break up aggregates and promote solvation.[8][9]
-
Gentle Warming: Warming the solution (e.g., to 30-40°C) can increase the kinetic energy of the system and improve solubility. However, prolonged heating or high temperatures should be avoided to prevent potential degradation of the compound.
Q5: How does the net charge of this compound affect its solubility?
The net charge of a molecule can significantly impact its solubility in aqueous solutions. This compound has a primary amine, which will be protonated and carry a positive charge at acidic to neutral pH. To determine if pH adjustment can aid solubility, you can calculate the net charge. At a neutral pH of around 7, the N-terminal amine will be protonated (charge of +1), while the rest of the molecule is neutral, resulting in a net positive charge. Therefore, dissolving it in a slightly acidic buffer might enhance solubility. Conversely, at a high pH, the amine will be deprotonated and neutral, which may decrease its aqueous solubility.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS).
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Workflow for Dissolving this compound
Caption: A troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound using an Organic Co-Solvent
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
-
Initial Dissolution:
-
Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) to the solid. The volume should be just enough to fully dissolve the compound. For example, start with 10-20 µL per mg of solid.
-
Vortex briefly until the solid is completely dissolved, resulting in a clear stock solution.
-
-
Dilution in Aqueous Buffer:
-
Place the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) in a separate tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the this compound stock solution dropwise. This slow addition is crucial to prevent the compound from precipitating out of solution.
-
-
Final Preparation:
-
Once the addition is complete, continue to mix for an additional 5-10 minutes.
-
Visually inspect the solution for any cloudiness or precipitate. If the solution is clear, it is ready for your experiment.
-
Protocol 2: Aiding Dissolution with Sonication and Warming
-
Follow steps 1-3 of the "Standard Dissolution Protocol".
-
If precipitation or cloudiness occurs after adding the stock solution to the aqueous buffer, place the tube in a bath sonicator.
-
Sonicate for 5-10 minutes. Check for dissolution.
-
If the solution is still not clear, place it in a water bath or heat block set to 30-40°C for 10-15 minutes.
-
Allow the solution to cool to room temperature and inspect for clarity.
Data Presentation
To systematically troubleshoot and find the optimal conditions for your specific application, we recommend recording your observations in a table similar to the one below. This will help you compare different methods and identify the most effective protocol.
Table 1: Solubility Log for this compound
| Trial | Buffer (pH) | Co-Solvent (Volume) | Final Concentration | Method Used | Observation (Clear/Cloudy/Precipitate) |
| 1 | PBS (7.4) | DMSO (10 µL) | 1 mg/mL | Standard | |
| 2 | Tris (8.0) | DMSO (10 µL) | 1 mg/mL | Standard | |
| 3 | PBS (7.4) | DMSO (10 µL) | 5 mg/mL | Standard + Sonication | |
| 4 | Acetate (5.5) | DMSO (10 µL) | 1 mg/mL | Standard | |
| 5 | PBS (7.4) | DMF (10 µL) | 1 mg/mL | Standard |
References
- 1. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG5-amine, 2250216-94-3 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 5. Amino-PEG5-acid, 1191078-74-6 | BroadPharm [broadpharm.com]
- 6. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Preventing aggregation of proteins during Amino-PEG5-Boc conjugation.
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot protein aggregation during conjugation with Amino-PEG5-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in protein conjugation?
This compound is a heterobifunctional crosslinker containing a primary amine, a five-unit polyethylene glycol (PEG) chain, and a Boc (tert-butyloxycarbonyl) protecting group on the amine. This linker is primarily used to introduce a PEG spacer onto a protein. The PEG chain can enhance the solubility, stability, and pharmacokinetic properties of the protein.[1] The Boc group protects the amine during the initial conjugation step and can be subsequently removed under acidic conditions to allow for further modification at that site.[2]
Q2: What are the common causes of protein aggregation during this compound conjugation?
Protein aggregation during the conjugation process is a common challenge and can be attributed to several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability. A pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, leading to aggregation.[3]
-
High Protein Concentration: Increased protein concentrations can enhance the likelihood of intermolecular interactions, a key driver of aggregation.[4]
-
Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic core residues and promoting aggregation.[4]
-
Reagent Properties and Addition: The hydrophobicity of the linker itself and localized high concentrations of the PEG reagent upon addition can disrupt protein stability.
-
Over-labeling: The attachment of too many PEG molecules to the protein surface can alter its physicochemical properties, potentially leading to reduced solubility and aggregation.[5]
-
Mechanical Stress: Vigorous stirring or agitation can introduce shear stress, causing protein denaturation and aggregation.[4]
Q3: How does the Boc protecting group influence the conjugation process and potential for aggregation?
The Boc protecting group plays a crucial role by temporarily blocking the reactivity of the primary amine on the PEG linker.[2] This allows for a controlled, two-step conjugation strategy. In the first step, another functional group on the linker (if present) or on a separate crosslinker is reacted with the protein. The Boc group is stable under many reaction conditions, preventing unwanted side reactions.[2] Its removal under acidic conditions regenerates the amine for a subsequent conjugation step. The presence of the Boc group itself is unlikely to directly cause aggregation; however, the conditions required for its removal (i.e., acidic pH) could potentially destabilize the protein if not optimized.
Q4: What is the optimal pH for this compound conjugation?
The optimal pH for conjugation depends on the specific chemistry being used to attach the this compound to the protein.
-
For NHS-ester chemistry (targeting primary amines on the protein): A pH range of 7.2-8.5 is generally recommended.[6] At a lower pH, the primary amines on the protein are protonated and less nucleophilic, slowing the reaction. At a higher pH, the hydrolysis of the NHS ester is accelerated.[7]
-
For carbodiimide chemistry (e.g., EDC, targeting carboxyl groups on the protein): A two-step process is often preferred. The activation of the carboxyl group with EDC/NHS is typically performed at a slightly acidic pH (e.g., pH 5.0-6.0) to maximize efficiency. The pH is then raised to 7.2-8.0 for the coupling of the amine-containing PEG linker.[7]
Q5: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
-
SDS-PAGE: Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the reaction. | High protein concentration. | Decrease the protein concentration to <5 mg/mL.[3] |
| Suboptimal buffer pH leading to reduced protein solubility. | Screen a range of buffer pH values to find the optimal condition for protein stability. | |
| Localized high concentration of the PEG reagent. | Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing.[8] | |
| Low conjugation efficiency. | Inactive reagents (e.g., EDC, NHS). | Use fresh, high-quality reagents and store them under appropriate conditions (e.g., desiccated at -20°C).[7] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, Borate, or HEPES.[8] | |
| Suboptimal pH for the reaction. | Ensure the pH is within the optimal range for the specific coupling chemistry being used.[7] | |
| High levels of aggregation detected by DLS or SEC post-reaction. | Over-labeling of the protein. | Reduce the molar excess of the PEG reagent in the reaction. Perform a titration to find the optimal reagent-to-protein ratio.[5] |
| Protein instability under the reaction conditions. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] | |
| Inappropriate buffer composition. | Add stabilizing excipients to the reaction buffer (see Table 1). | |
| Conjugate is soluble initially but aggregates upon storage. | Inappropriate storage buffer. | Formulate the final conjugate in a buffer that ensures long-term stability, which may differ from the reaction buffer. |
| Freeze-thaw cycles. | Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freezing and thawing.[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein via NHS-Ester Chemistry
This protocol describes the conjugation of an NHS-ester activated molecule to the primary amine of the this compound linker, which is then conjugated to a protein.
Materials:
-
Protein of interest
-
This compound
-
NHS-ester functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Linker-Molecule Conjugation: a. Dissolve the this compound and a molar excess of the NHS-ester functionalized molecule in a minimal amount of anhydrous DMF or DMSO. b. Incubate the reaction for 1-2 hours at room temperature.
-
Conjugation to Protein: a. Add the activated linker-molecule solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v). b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[6]
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes to stop the reaction.[6]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted reagents and by-products.
Protocol 2: Boc Deprotection of the PEGylated Protein
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: e.g., 0.1 M Sodium Phosphate, pH 7.5
Methodology:
-
Lyophilize: Lyophilize the purified Boc-protected PEGylated protein to remove water.
-
Deprotection: a. Dissolve the dried protein in DCM. b. Add a solution of 20-50% TFA in DCM and stir at room temperature for 30 minutes to 2 hours.[6] The reaction progress can be monitored by LC-MS.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Re-dissolve the deprotected protein in a suitable buffer and adjust the pH to neutral using the Neutralization Buffer.
Quantitative Data Summary
Table 1: Recommended Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation and increase protein solubility.[3] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-20% (v/v) for glycerol; 0.1-1 M for sugars | Preferentially excluded from the protein surface, promoting a more compact, stable state.[3] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can solubilize hydrophobic regions. |
| Salts | NaCl | 50-150 mM | Modulate electrostatic interactions. |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Minimizes intermolecular interactions that can lead to aggregation.[3] |
| PEG Reagent:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio can drive the reaction but increases the risk of over-labeling and aggregation. Titration is recommended.[5] |
| Reaction pH (NHS Ester Chemistry) | 7.2 - 8.5 | Balances the reactivity of primary amines with the stability of the NHS ester.[6] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can enhance protein stability, though reaction times may need to be extended.[5] |
| Organic Solvent Concentration | <10% (v/v) | High concentrations of organic solvents can denature proteins.[8] |
Visualizations
Caption: A general experimental workflow for protein conjugation with this compound.
Caption: A logical workflow for troubleshooting protein aggregation during conjugation.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Chains
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Proteolysis-Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline the development process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker is a crucial component of a PROTAC molecule, connecting the warhead (which binds to the target protein) and the E3 ligase ligand. Its primary role is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. The length, flexibility, and chemical composition of the linker dictate the orientation and proximity of the two proteins, which directly impacts the efficiency of ubiquitin transfer and subsequent degradation of the target protein.
Q2: Why are PEG chains commonly used as linkers in PROTACs?
PEG chains are frequently used as linkers due to several advantageous properties. They are hydrophilic, which can improve the solubility and cell permeability of the overall PROTAC molecule, addressing common challenges in drug development. Their flexibility allows the PROTAC to adopt various conformations, facilitating the optimal orientation required for effective ternary complex formation. Furthermore, PEG linkers are synthetically versatile, allowing for the straightforward generation of a library of PROTACs with varying linker lengths for optimization studies.
Q3: How does PEG linker length impact PROTAC efficacy?
The length of the PEG linker is a critical determinant of PROTAC efficacy. An optimal linker length is required to successfully bridge the target protein and the E3 ligase, leading to the formation of a stable ternary complex.
-
Too short: A linker that is too short may cause steric clashes between the two proteins, preventing the formation of a stable complex.
-
Too long: An overly long linker can lead to unproductive binding, where a binary complex is formed but the correct orientation for ubiquitination is not achieved. This can also lead to an increase in unbound conformations, reducing the effective concentration of the PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase pair. Therefore, it must be determined empirically by screening a range of linker lengths.
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of target degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC + Target Protein or PROTAC + E3 Ligase) rather than the productive ternary complex (Target Protein + PROTAC + E3 Ligase). Linker design plays a role in the hook effect; a well-designed linker can promote cooperativity in ternary complex formation, making it more stable and less prone to dissociation, which can mitigate the hook effect.
Q5: How do I choose the initial range of PEG linker lengths to screen?
A common strategy is to start with a linker containing 3 to 5 PEG units (e.g., PEG3, PEG4, PEG5) and then expand the range based on initial results. This range often provides sufficient flexibility and length to bridge many target proteins and E3 ligases. If initial results show poor degradation, it is advisable to test both shorter (e.g., PEG1, PEG2) and longer (e.g., PEG6, PEG8) linkers. Computational modeling and structural information of the target protein and E3 ligase can also provide rational guidance for selecting an initial linker length range.
Section 2: Troubleshooting Guide
Problem 1: My PROTAC shows poor target degradation (low Dmax or high DC50).
-
Possible Cause: The linker length is suboptimal, preventing the formation of a stable and productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize and Test a Library: The most critical step is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., from PEG2 to PEG8).
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or TR-FRET to confirm if the PROTAC is capable of forming a ternary complex. A lack of complex formation strongly suggests a linker issue.
-
Check Cellular Uptake: Ensure the PROTAC can penetrate the cell membrane. Use LC-MS/MS to quantify intracellular PROTAC concentration. Poor permeability may require linker modification to improve physicochemical properties.
-
Confirm Target Engagement: Verify that the warhead is binding to the target protein within the cell using methods like a cellular thermal shift assay (CETSA).
-
Problem 2: My PROTAC has poor solubility or permeability.
-
Possible Cause: The overall molecule has poor physicochemical properties, often stemming from hydrophobic warheads or E3 ligands.
-
Troubleshooting Steps:
-
Increase Linker Hydrophilicity: Increase the number of PEG units in the linker. The ethylene glycol units are hydrophilic and can significantly improve the solubility of the entire molecule.
-
Modify Warhead/Ligand: If linker modification is insufficient, consider introducing polar functional groups to the warhead or the E3 ligase ligand, provided these modifications do not disrupt binding.
-
Measure Physicochemical Properties: Experimentally determine properties like logP and aqueous solubility for your series of PROTACs to correlate them with cellular activity.
-
Problem 3: I am observing a significant "hook effect".
-
Possible Cause: At high concentrations, the PROTAC is favoring the formation of inactive binary complexes over the productive ternary complex.
-
Troubleshooting Steps:
-
Optimize Linker for Cooperativity: A different linker length may promote more favorable protein-protein interactions within the ternary complex, increasing its stability and cooperativity. A higher cooperativity value (alpha) can reduce the hook effect.
-
Lower the Dose: The most immediate solution is to use the PROTAC at lower concentrations that are at or near the DC50 value, avoiding the high concentrations that lead to the hook effect.
-
Modify Binding Affinities: In some cases, slightly reducing the binding affinity of one of the binders (to the target or the E3 ligase) can paradoxically improve ternary complex formation and reduce the hook effect by facilitating the transition from binary to ternary complexes.
-
Problem 4: My PROTAC is not forming a stable ternary complex.
-
Possible Cause: The linker is of an inappropriate length or rigidity, failing to correctly orient the target protein and E3 ligase.
-
Troubleshooting Steps:
-
Systematically Vary Linker Length: Test a broader range of PEG linker lengths (e.g., PEG2 through PEG12).
-
Introduce Rigidity: If flexible PEG linkers are failing, consider incorporating more rigid elements like alkyl chains or cyclic structures, which can restrict conformational freedom and favor a productive orientation.
-
Change Attachment Point: Modify the position where the linker is attached to the warhead or the E3 ligase ligand. A different exit vector can completely change the geometry of the resulting ternary complex.
-
Section 3: Experimental Protocols
Protocol 1: General Workflow for Linker Optimization
This protocol outlines the systematic approach to optimizing PROTAC linker length.
Caption: Workflow for PROTAC linker optimization.
Protocol 2: Western Blotting for Target Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity.
Protocol 3: DC50/Dmax Determination Assay
-
Cell Treatment: Seed cells in multi-well plates (e.g., 24- or 96-well). Treat cells with a serial dilution of the PROTAC (typically a 10- to 12-point curve) for a fixed time (e.g., 24 hours).
-
Lysis and Quantification: Lyse the cells and quantify the remaining target protein levels. This can be done by various methods, including Western Blotting (as described above), In-Cell Westerns, ELISA, or high-content imaging.
-
Data Analysis:
-
Normalize the protein levels in treated wells to the vehicle control (DMSO), which represents 100% protein level.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression model (sigmoidal, 4PL) using software like GraphPad Prism.
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Section 4: Data & Visualization
Table 1: Example Data - Effect of PEG Linker Length on Degradation of Target Protein X
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PRO-1 | PEG2 | 250 | 65 | 1.5 |
| PRO-2 | PEG3 | 80 | 88 | 4.2 |
| PRO-3 | PEG4 | 15 | >95 | 12.5 |
| PRO-4 | PEG5 | 45 | 92 | 8.1 |
| PRO-5 | PEG6 | 110 | 75 | 3.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Example Data - Physicochemical Properties vs. PEG Linker Length
| PROTAC ID | Linker | cLogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PRO-1 | PEG2 | 4.8 | 5 | 1.2 |
| PRO-2 | PEG3 | 4.5 | 12 | 2.5 |
| PRO-3 | PEG4 | 4.2 | 25 | 4.1 |
| PRO-4 | PEG5 | 3.9 | 40 | 3.8 |
| PRO-5 | PEG6 | 3.6 | 55 | 3.2 |
Data is hypothetical and for illustrative purposes.
Diagrams
Caption: PROTAC mechanism of action via the UPS.
Common pitfalls to avoid when working with Amino-PEG5-Boc.
Welcome to the technical support center for Amino-PEG5-Boc. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions that may arise when working with this compound, from storage and handling to post-reaction analysis.
1.1. Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability and prevent degradation, this compound should be stored under dry and inert conditions at low temperatures.[1][2] The recommended storage is at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[2] The container should be purged with an inert gas like argon or nitrogen and kept tightly sealed in the dark, ideally with a desiccant placed outside the container.[1] PEGs and their derivatives are sensitive to oxidation, light, and moisture, which can compromise their activity.[1][3]
Q2: Why is it crucial to warm the container to room temperature before opening?
A2: Warming the vial to room temperature before opening is a critical step to prevent moisture from the air from condensing on the cold product.[1][4][5][6] Moisture can lead to hydrolysis of the Boc group or other reactive moieties and can reduce the overall quality and reactivity of the compound.
1.2. Boc Deprotection
Q3: My Boc deprotection reaction is incomplete. What could be the cause?
A3: Incomplete Boc deprotection is a common issue that can stem from several factors:
-
Insufficient Acid: The Boc group is cleaved by acidolysis. If the acid (e.g., Trifluoroacetic Acid - TFA) concentration is too low or the acid is weak, the reaction may not proceed to completion.[7]
-
Inadequate Reaction Time/Temperature: Deprotection is a kinetic process. Reactions performed at low temperatures or for too short a duration may not be sufficient for complete removal.[7][8] Most deprotections are effective at room temperature within 1-2 hours.[8]
-
Solvent Issues: The chosen solvent must fully dissolve the this compound. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[7]
-
Steric Hindrance: While less of an issue for a shorter PEG chain like PEG5, the bulky nature of the PEG can sometimes hinder the acid's approach to the Boc group, slowing the reaction.[7]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[7]
-
Extend the reaction time and monitor progress using TLC or LC-MS.
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[7]
Q4: I am observing side products after deprotection. How can I prevent them?
A4: A primary side reaction during Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation (t-Bu+) generated in the process.[9] Electron-rich functional groups like thiols (cysteine) or indoles (tryptophan) on your target molecule are particularly susceptible.[8][9]
Prevention Strategy:
-
Use a Scavenger: The most effective way to prevent this is to add a scavenger to the reaction mixture. A "cocktail" of TFA/Triisopropylsilane (TIS)/Water is commonly used to effectively quench the tert-butyl cation.[8]
Q5: Can I perform the Boc deprotection if my molecule also contains an acid-sensitive ester bond?
A5: This is a significant challenge, as many esters are also labile under the acidic conditions required for Boc removal. However, it is possible by carefully selecting the deprotection reagents. One study showed that while 30 minutes in TFA led to 10-20% ester bond loss, using HCl in ethyl acetate, while slower (6 hours), resulted in complete deprotection without breaking the ester bonds.[10] Careful optimization and monitoring are essential.
1.3. Coupling Reactions (Post-Deprotection)
Q6: I have deprotected the Boc group to yield Amino-PEG5-NH2. Now my subsequent coupling reaction (e.g., to an NHS ester) has a very low yield. What went wrong?
A6: Low yield in the subsequent coupling step is a frequent problem. The most common causes include:
-
Incorrect pH: The reaction of a primary amine with an NHS ester is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[11][12] Below pH 7.2, the amine is protonated and non-nucleophilic. Above pH 8.5, hydrolysis of the NHS ester becomes rapid, deactivating it before it can react with your amine.[11][12]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target amine for reaction with the NHS ester.[4][5][11] Use non-amine-containing buffers like PBS, HEPES, or borate.[12]
-
Hydrolysis of Reagents: NHS esters are highly sensitive to moisture.[4][11] Always use high-quality, anhydrous solvents and prepare reagent solutions immediately before use. Do not make stock solutions of NHS esters for storage.[4][5]
-
Incomplete Deprotection: Ensure the prior Boc deprotection step went to completion. Any remaining Boc-protected starting material will not participate in the coupling reaction.
1.4. Purification and Analysis
Q7: What is the best method to purify my final PEGylated product?
A7: The choice of purification method depends on the properties of your final conjugate. Common and effective techniques include:
-
Size Exclusion Chromatography (SEC): This is a very common method for purifying PEGylated proteins or large molecules. It effectively separates the larger PEGylated conjugate from unreacted PEG and other small molecule byproducts.[]
-
Reverse Phase Chromatography (RP-HPLC): Widely used for purifying PEGylated peptides and small molecules, providing high-resolution separation.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges, IEX is often used to separate species with different numbers of attached PEG chains.[][14]
-
Dialysis or Diafiltration: Useful for removing excess, unreacted PEG reagent and byproducts from large molecule conjugates.[11][]
Q8: How can I assess the purity of my this compound starting material or my final product?
A8: A combination of analytical techniques is often best for a complete picture of purity.
-
RP-HPLC with UV Detection: This is a robust method for quantifying the main component and detecting impurities, especially if they have a chromophore.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that provides both separation and molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths or deprotected species.[15][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and its purity.[16][17]
Data Presentation
The following tables summarize key quantitative parameters for reactions involving this compound.
Table 1: Common Boc Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Typical Time | Temperature | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50%[7][8] | Dichloromethane (DCM) | 30 min - 2 hr[8][10] | Room Temp | Fast and effective. Use scavengers to prevent side reactions. May cleave acid-labile esters.[10] |
| Hydrochloric Acid (HCl) | 4 M[7] | 1,4-Dioxane or Ethyl Acetate | 1 - 6 hr[7][10] | Room Temp | Can be a milder alternative for substrates with other acid-sensitive groups like esters.[10] |
Table 2: Recommended Conditions for NHS Ester Coupling to Deprotected Amino-PEG5-NH₂
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3)[12] | Balances amine nucleophilicity with NHS ester stability. Below this range, the amine is protonated; above, hydrolysis is too rapid.[11][12] |
| Buffer Type | PBS, HEPES, Borate, MES[11][12] | Must be free of primary amines (e.g., Tris, Glycine) to avoid competing reactions.[4][5][11] |
| Temperature | 4°C to 25°C (Room Temp)[12] | Lower temperatures can minimize the rate of hydrolysis, which is a competing reaction.[12] |
| Molar Excess | 5- to 20-fold molar excess of NHS ester[12] | Drives the reaction to completion, especially for dilute protein solutions.[5] |
| Reaction Time | 30 min to 4 hours[12] | Dependent on temperature, pH, and reactant concentrations. |
Experimental Protocols
Protocol 1: General Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine (Amino-PEG5-NH₂), which is often obtained as a TFA salt.
-
Dissolution: Dissolve the this compound in Dichloromethane (DCM).
-
Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection solution. A common solution is 50% Trifluoroacetic Acid (TFA) in DCM.[7][18] To prevent side reactions, a scavenger cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is highly recommended.[8]
-
Reaction: Add the deprotection solution to the dissolved PEG linker.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.[8][18]
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).
-
Precipitation/Purification: The resulting deprotected amine salt can often be precipitated by adding cold diethyl ether.[7] The solid can then be collected by filtration or centrifugation.
Protocol 2: General Coupling of Amino-PEG5-NH₂ to a Carboxylic Acid
This protocol describes a two-step EDC/NHS coupling reaction to form a stable amide bond between the deprotected Amino-PEG5-NH₂ and a target molecule containing a carboxylic acid.
-
Reagent Preparation:
-
Ensure your deprotected Amino-PEG5-NH₂ is ready for use. If it is a TFA salt, it may need to be neutralized with a non-nucleophilic base (like DIPEA) or used in a buffer that can neutralize the salt.
-
Prepare a reaction buffer such as 0.1 M MES, pH 4.5-6.0 for the activation step and a coupling buffer such as 0.1 M PBS, pH 7.2-8.0 for the conjugation step.[11] Avoid amine-containing buffers.[11]
-
-
Activation Step:
-
Dissolve your carboxylic acid-containing molecule in the activation buffer.
-
Add a 5- to 10-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow this activation reaction to proceed for 15-30 minutes at room temperature. This forms the more stable, amine-reactive NHS ester.[11]
-
-
Conjugation Step:
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding the coupling buffer or a concentrated phosphate buffer.
-
Immediately add the Amino-PEG5-NH₂ to the activated NHS ester solution.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[11]
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[11][12] Incubate for 15 minutes.
-
Purification: Purify the final PEGylated conjugate using an appropriate method such as size exclusion chromatography, RP-HPLC, or dialysis to remove unreacted reagents and byproducts.[11]
Mandatory Visualizations
Diagram 1: Boc Deprotection Workflow
Diagram 2: Two-Step NHS Ester Conjugation Workflow
Diagram 3: Troubleshooting Low Conjugation Yield
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. medkoo.com [medkoo.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. US20120244137A1 - Method of Purifying Pegylated Proteins - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Amino-PEG5-Boc Coupling Reactions
Welcome to the technical support center for monitoring Amino-PEG5-Boc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful reaction monitoring and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to get a quick check on my reaction's progress?
A1: Thin-Layer Chromatography (TLC) is the quickest and most convenient method. It allows you to visually track the disappearance of the starting amine and the appearance of the more nonpolar Boc-protected product.
Q2: How can I get quantitative data on my reaction's conversion?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantitative analysis.[1] These techniques can accurately determine the ratio of starting material to product, helping you decide when the reaction is complete.
Q3: What analytical technique gives the most definitive structural confirmation of my product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most unambiguous structural evidence.[2] The appearance of a characteristic singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum confirms the successful installation of the Boc group.[3]
Q4: Why is my Boc-protected product showing a lower R_f value on TLC than the starting amine?
A4: This is unusual. The Boc-protected product is less polar than the starting amine and should have a higher R_f value. If you observe the opposite, it could indicate issues with your TLC system (e.g., incorrect solvent system) or that an unexpected, more polar side product has formed.
Q5: Can I use Mass Spectrometry alone to confirm the reaction is complete?
A5: While LC-MS is excellent for confirming the molecular weight of your product, relying on it alone is not recommended.[4][5] It may not distinguish between isomers or fully quantify unreacted starting material if it co-elutes with other components. Combining it with a chromatographic technique like HPLC or TLC is best practice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material still present) | 1. Insufficient Boc Anhydride ((Boc)₂O). 2. Inadequate reaction time. 3. Poorly nucleophilic amine. | 1. Add an additional 0.2-0.5 equivalents of (Boc)₂O. 2. Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring periodically by TLC or LC-MS.[6] 3. For less reactive amines, consider adding a catalyst like 4-dimethylaminopyridine (DMAP).[7] |
| Multiple Spots on TLC / Peaks in HPLC | 1. Formation of di-Boc protected product (if a secondary amine is present). 2. Presence of unreacted (Boc)₂O. 3. Degradation of starting material or product. | 1. Use a controlled stoichiometry of (Boc)₂O (e.g., 1.1 equivalents). 2. Excess (Boc)₂O can be removed during aqueous workup.[6] 3. Ensure reaction conditions are not too harsh (e.g., excessive heat). |
| Streaking on TLC Plate | The highly polar nature of the starting amine can cause streaking on silica gel. | Add a small amount of triethylamine (e.g., 1%) to your TLC eluent to suppress the ionization of the amine, leading to cleaner spots.[8] |
| No Product Formation | 1. Inactive (Boc)₂O (can degrade with moisture). 2. Incorrect solvent or base. 3. Amine is present as a salt (e.g., HCl or TFA salt). | 1. Use fresh, high-quality (Boc)₂O. 2. Ensure the solvent (e.g., DCM, THF) is anhydrous and the base (e.g., triethylamine, DIPEA) is appropriate.[9] 3. Perform a "free-basing" step by washing the amine salt with a mild aqueous base (like NaHCO₃) before the reaction.[10] |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). Spot this alongside a co-spot of the starting amine.
-
Mobile Phase (Eluent): A common starting point is a mixture of a nonpolar and a polar solvent. Adjust the ratio to achieve good separation.
-
Initial System: 10-30% Ethyl Acetate in Hexanes.
-
More Polar System: 5-10% Methanol in Dichloromethane.
-
-
Visualization:
-
UV Light (254 nm): If your compounds are UV-active.
-
Staining: If compounds are not UV-active, use a potassium permanganate (KMnO₄) stain or ninhydrin stain. The starting amine will show a positive result with ninhydrin, which will disappear upon successful Boc protection.
-
-
Interpretation: The Boc-protected product will be less polar and thus have a higher R_f value (travel further up the plate) than the starting amine.
High-Performance Liquid Chromatography (HPLC) Monitoring
-
System: Reversed-phase HPLC (RP-HPLC) with UV detection.[4]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[5]
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it in a 50:50 mixture of water and acetonitrile.
-
Interpretation: The Boc-protected product will be more hydrophobic and thus have a longer retention time than the starting amine.
LC-MS Monitoring
LC-MS combines the separation of HPLC with the mass identification of mass spectrometry, providing definitive confirmation of the product's molecular weight.[5]
-
LC Conditions: Use the same RP-HPLC conditions as described above.
-
MS Detector: Use an electrospray ionization (ESI) source, typically in positive ion mode.[4]
-
Data Analysis: Look for the mass-to-charge ratio (m/z) corresponding to the protonated molecular ion [M+H]⁺ of both the starting material and the expected product.
Example Mass Data:
| Compound | Molecular Formula | Exact Mass (Da) | Observed [M+H]⁺ (m/z) |
| Amino-PEG5-NH₂ | C₁₀H₂₄N₂O₄ | 236.1736 | 237.1809 |
| This compound | C₁₅H₃₂N₂O₆ | 336.2260 | 337.2333 |
¹H NMR Confirmation
-
Sample Preparation: After workup and purification, dissolve 5-10 mg of the product in a deuterated solvent like CDCl₃.[3]
-
Analysis: The key indicator of a successful reaction is the appearance of a large, sharp singlet integrating to 9 protons in the upfield region of the spectrum.[2]
-
Boc Group Protons: ~1.45 ppm (s, 9H).[3]
-
PEG Chain Protons: A complex multiplet around 3.6 ppm.
-
Disappearance of Amine Protons: The signal for the primary amine protons will disappear.
-
Visual Workflows
Caption: General workflow for monitoring an this compound coupling reaction.
Caption: Troubleshooting guide for an incomplete Boc coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Amino-PEG5-Boc and Other PEG Linkers in Bioconjugation
In the realm of advanced drug development, particularly for antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic efficacy. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This guide provides an objective comparison of Amino-PEG5-Boc, a mid-length PEG linker, with other PEG alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their linker selection process.
The length of the PEG chain is a crucial parameter that influences the overall performance of a bioconjugate.[3] Shorter PEG linkers may be advantageous where minimal steric hindrance is required for optimal binding to target receptors, while longer chains can improve hydrophilicity, which is particularly beneficial for hydrophobic payloads as it can reduce aggregation and enhance stability in aqueous solutions.[3] The choice of PEG linker length represents a trade-off between improving pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Quantitative Comparison of PEG Linker Performance
The following tables summarize key quantitative data from various studies, highlighting the impact of PEG linker length on the performance of ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Parameter | Short PEG Linkers (e.g., PEG2, PEG4) | Intermediate PEG Linkers (e.g., PEG5, PEG8, PEG12) | Long PEG Linkers (e.g., PEG24, 4-10 kDa) | Key Findings & References |
| Plasma Half-Life | Shorter half-life, faster clearance. | Longer half-life, slower clearance. | Significantly prolonged half-life. | Longer PEG chains increase the hydrodynamic radius, leading to a longer plasma half-life.[1] A 10 kDa PEG insertion resulted in an 11.2-fold half-life extension compared to a non-PEGylated conjugate.[4][5] |
| In Vitro Cytotoxicity (IC50) | Higher potency (lower IC50). | Moderate potency. | Lower potency (higher IC50). | Longer PEG chains can cause steric hindrance, potentially reducing in vitro cytotoxicity. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[3][4] |
| In Vivo Efficacy (Tumor Growth Inhibition) | May have reduced in vivo efficacy due to rapid clearance. | Often shows a significant improvement in in vivo efficacy. | Can lead to the highest in vivo efficacy. | ADCs with 8, 12, and 24 PEG units showed a 75-85% reduction in tumor weight, compared to 35-45% for ADCs with 2 and 4 PEG units.[6] The prolonged half-life with longer linkers can lead to better tumor accumulation and efficacy.[4][5] |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading has been observed in some cases (DAR ~2.5). | Higher drug loading efficiencies have been shown (DAR ~3.7-5.0). | Lower drug loading has been observed in some cases (DAR ~3.0). | Intermediate length PEG linkers have demonstrated higher drug loading efficiencies.[3] |
Table 2: Comparison of Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers (e.g., this compound) | Branched PEG Linkers | Key Findings & References |
| Architecture | Single, unbranched chain. | Multiple PEG arms extending from a central core. | Branched linkers have a more complex three-dimensional structure.[7] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight. | The larger hydrodynamic volume of branched PEGs can reduce renal clearance.[7] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation. | Offers a superior shielding effect due to its three-dimensional structure. | The enhanced shielding of branched PEGs leads to better protection of the conjugate.[7] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream. | Branched PEGs exhibit a longer in vivo half-life.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments in ADC development.
Protocol 1: ADC Synthesis and Conjugation
-
Antibody Reduction:
-
Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP, to the mAb solution to reduce interchain disulfide bonds and expose free sulfhydryl groups.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Dissolve the Amino-PEG-Boc linker and the cytotoxic payload separately in an organic solvent like DMSO.
-
Activate the payload with a coupling agent (e.g., DCC/HOBt, HBTU).
-
React the activated payload with the deprotected Amino-PEG linker to form the drug-linker construct. The Boc group on the linker is removed using an acid like TFA.[8]
-
-
Conjugation:
-
Add the drug-linker construct to the reduced mAb solution.
-
Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The maleimide group on the drug-linker reacts with the free sulfhydryl groups on the mAb.
-
-
Purification and Analysis:
-
Purify the crude ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.[2]
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linkers.
-
Treat the cells with the ADC dilutions and incubate for 72-96 hours.[3]
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.[3]
-
Protocol 3: Pharmacokinetic (PK) Study in Animal Models
-
Animal Model:
-
Use appropriate animal models (e.g., mice, rats) bearing tumors derived from the target cell line.
-
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADCs with different PEG linkers to the animals.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection.
-
-
Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using an ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
-
Visualizing Key Processes and Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for ADC development with a PEG linker.
Caption: Impact of PEG linker length on key ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Amino-PEG5-Boc vs. Shorter Chain PEG Linkers in PROTAC Design: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for therapeutic development. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. The length, composition, and flexibility of this linker are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2][4] This guide provides a comparative analysis of Amino-PEG5-Boc, a common building block for a 5-unit PEG linker, against shorter chain PEG linkers in the context of PROTAC design, supported by experimental data and detailed protocols.
The Influence of PEG Linker Length on PROTAC Performance
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[5][6] An optimal linker length is essential to correctly orient the E3 ligase for efficient ubiquitination of the target protein, marking it for degradation.[5][6]
-
Linkers that are too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[7][8]
-
Linkers that are too long may result in an unstable or non-productive complex due to high conformational flexibility, where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][7]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][3]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The following tables summarize key in vitro performance indicators for a comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.[2]
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths [2]
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-PEG3 | 3 PEG units | 55 | 85 |
| PROTAC-PEG4 | 4 PEG units | 20 | 95 |
| PROTAC-PEG5 | 5 PEG units | 15 | >98 |
| PROTAC-PEG6 | 6 PEG units | 30 | 92 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4). A lower DC50 value indicates higher potency.[2] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [2]
| PROTAC Compound | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) [d] |
| PROTAC-PEG3 | 3 PEG units | 0.8 | 15 |
| PROTAC-PEG4 | 4 PEG units | 1.2 | 25 |
| PROTAC-PEG5 | 5 PEG units | 1.5 | 35 |
| PROTAC-PEG6 | 6 PEG units | 1.0 | 20 |
Data Footnotes: [c] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[2] [d] Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[2]
The data for this specific BRD4-targeting PROTAC series suggests that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability.[2] It is important to note that this is not a universal rule, and the optimal linker length can vary for different target proteins. For instance, studies on Estrogen Receptor α (ERα) found a 16-atom linker to be more effective than a 12-atom linker, while for TANK-binding kinase 1 (TBK1), a 21-atom linker showed the highest potency.[2][3]
The "Hook Effect" and Linker Design
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[8] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate its severity by stabilizing the ternary complex over the binary ones.[8]
Visualizing PROTAC Mechanisms and Workflows
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs with varying linker lengths.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples using lysis buffer.[1]
-
Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2]
-
After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the target protein levels to the loading control.[2]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][5]
-
Ubiquitination Assay by Immunoprecipitation and Western Blot
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Objective: To detect the ubiquitination of the target protein after PROTAC treatment.
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells as described above.
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G-agarose beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer as described above.
-
Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.
-
In Vitro Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the ternary complex, which is a crucial step in the PROTAC's mechanism of action.
Objective: To quantify the formation of the Target Protein-PROTAC-E3 Ligase complex.
Protocol:
-
Reagents:
-
Purified, tagged target protein (e.g., with a NanoLuc fusion).
-
Purified, tagged E3 ligase complex (e.g., VHL with a HaloTag).
-
Fluorescently labeled ligand for the E3 ligase tag (e.g., HaloTag ligand).
-
PROTACs at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the purified target protein and E3 ligase complex with the fluorescently labeled ligand.
-
Add the PROTAC at a range of concentrations.
-
Incubate to allow for complex formation.
-
-
Detection:
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increase in the TR-FRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. While shorter PEG linkers can be effective in some systems, a systematic evaluation of varying lengths is crucial for identifying the optimal degrader. For the well-studied BRD4-targeting PROTACs utilizing JQ1 and a VHL ligand, a 5-unit PEG linker, for which this compound is a key building block, has been shown to provide a superior balance of degradation potency, cell permeability, and bioavailability.[2] Researchers should consider a systematic approach to linker design, exploring a range of lengths to unlock the full therapeutic potential of their PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-Reactive Crosslinking: Evaluating Alternatives to Amino-PEG5-Boc
In the landscape of bioconjugation, the covalent linkage of molecules to primary amines on proteins and other biomolecules is a cornerstone technique. Amino-PEG5-Boc, a heterobifunctional crosslinker, is a widely used reagent for this purpose, featuring a Boc-protected amine and a reactive group to engage with target molecules. However, the specific requirements of an experiment—such as desired spacer length, reaction efficiency, bond stability, and the need for alternative protecting group strategies—often necessitate the exploration of other options. This guide provides a comprehensive comparison of alternatives to this compound for researchers, scientists, and drug development professionals, complete with experimental data and detailed protocols.
Understanding the Landscape of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers typically contain an electrophilic group that reacts with the nucleophilic primary amines found on the N-terminus of proteins and the side chains of lysine residues. The choice of the reactive group influences the reaction's efficiency, specificity, and the stability of the resulting bond. Beyond the reactive group, the spacer arm and any protecting groups are critical components that define the crosslinker's utility.
This guide will explore alternatives based on three key features:
-
Amine-Reactive Chemistry: Examining different functional groups that target primary amines.
-
Spacer Arm Length: Highlighting crosslinkers with varying polyethylene glycol (PEG) chain lengths and other spacer compositions.
-
Protecting Group: Presenting alternatives to the commonly used tert-Butyloxycarbonyl (Boc) protecting group.
Comparative Analysis of Amine-Reactive Chemistries
The selection of the amine-reactive group is a critical determinant of the crosslinking outcome. The most common chemistries include N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes (for reductive amination), and isocyanates. Each presents a unique set of advantages and disadvantages in terms of reaction kinetics, bond stability, and reaction conditions.
| Feature | NHS Esters | Imidoesters | Aldehydes (Reductive Amination) | Isocyanates |
| Reactive Group | N-hydroxysuccinimide ester | Imidoester | Aldehyde | Isocyanate |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines, thiols, hydroxyls, phenols |
| Formed Bond | Amide | Amidine | Secondary Amine | Urea, Carbamate, Thiocarbamate |
| Reaction pH | 7.2 - 8.5[1][2] | 8.0 - 10.0[2][3] | 6.0 - 7.5 (for imine formation) | Neutral to slightly basic |
| Reaction Speed | Fast (minutes to hours)[] | Rapid at optimal pH[3] | Slower (requires two steps) | Fast |
| Bond Stability | Very stable[5] | Reversible at high pH[3] | Very stable | Stable under biologic conditions[6] |
| Byproducts | N-hydroxysuccinimide | Methanol/Ethanol | Water | None |
| Key Advantages | High efficiency, stable bond, well-documented[][7] | Preserves positive charge of the amine[3] | Forms a stable, uncharged linkage | High reactivity, broad target scope[6] |
| Key Disadvantages | Susceptible to hydrolysis | Less stable bond than amide, narrow pH range | Requires a reducing agent, two-step process | Broader reactivity can lead to less selectivity[6] |
Exploring Alternatives Based on Spacer Arm Length
The length and composition of the spacer arm are crucial for optimizing the distance between conjugated molecules, overcoming steric hindrance, and influencing the solubility of the final conjugate. PEG-based spacers are particularly popular due to their hydrophilicity and biocompatibility.
| Crosslinker Example | Spacer Arm Length (Å) | Key Features |
| Short Spacers | ||
| DMA (Dimethyl adipimidate) | 8.6[8] | Imidoester-based, membrane permeable.[8] |
| DMP (Dimethyl pimelimidate) | 9.2[8] | Imidoester-based, membrane permeable.[8] |
| Medium Spacers | ||
| DSS (Disuccinimidyl suberate) | 11.4 | NHS ester-based, membrane permeable. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4[1] | Water-soluble version of DSS.[1] |
| DMS (Dimethyl suberimidate) | 11.0[9] | Imidoester-based, membrane permeable.[9] |
| Long Spacers (PEG-based) | ||
| NHS-PEGn-NHS | Variable (e.g., PEG4 ≈ 17.6 Å) | Homobifunctional NHS esters with varying PEG lengths. |
| Mal-PEGn-NHS | Variable (e.g., PEG8 ≈ 30.5 Å) | Heterobifunctional linkers for amine-to-thiol conjugation. |
| Amino-PEGn-COOH | Variable (e.g., PEG11 ≈ 43.8 Å) | Heterobifunctional linker for amine-to-carboxyl conjugation. |
| Zero-Length Crosslinkers | ||
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0[10] | Activates carboxyl groups to react with amines, forming a direct amide bond.[10] |
Alternatives to the Boc Protecting Group
The Boc protecting group is widely used due to its stability under many conditions and its straightforward removal with acid. However, for molecules that are acid-sensitive, or when orthogonal deprotection strategies are required, alternatives are necessary.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |
| Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile protecting groups. |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
Experimental Protocols
Protocol 1: Protein Crosslinking with a Homobifunctional NHS Ester (e.g., BS3)
This protocol describes the crosslinking of a protein using the water-soluble, homobifunctional NHS ester, BS3.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
BS3 (bis(sulfosuccinimidyl) suberate)
-
Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Prepare Crosslinker Solution: Immediately before use, dissolve BS3 in the reaction buffer to a final concentration of 10 mM.
-
Initiate Crosslinking: Add the BS3 solution to the protein solution to achieve the desired final crosslinker concentration (a 20- to 50-fold molar excess over the protein is a common starting point).
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess BS3. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands.
Protocol 2: Two-Step Reductive Amination using an Aldehyde-Containing Crosslinker
This protocol outlines the conjugation of an amine-containing molecule to a protein using a heterobifunctional crosslinker with an aldehyde group.
Materials:
-
Protein solution (2-5 mg/mL in a suitable buffer, e.g., 100 mM MES, pH 6.0)
-
Aldehyde-containing crosslinker
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein and Crosslinker: Dissolve the protein in the reaction buffer. Dissolve the aldehyde-containing crosslinker in a suitable solvent.
-
Imine Formation: Add the crosslinker to the protein solution (a 10- to 20-fold molar excess is a typical starting point). Incubate for 1-2 hours at room temperature to form the Schiff base (imine).
-
Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM. Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.
-
Analysis: Analyze the conjugate using appropriate techniques such as SDS-PAGE or mass spectrometry.
Protocol 3: Protein Conjugation using an Fmoc-PEG-NHS Ester
This protocol describes a two-step conjugation where a small molecule is first attached to an Fmoc-protected PEG linker, followed by deprotection and conjugation to a protein.
Materials:
-
Fmoc-PEG-NHS ester
-
Amine-containing small molecule
-
Anhydrous DMF or DMSO
-
Protein solution (in amine-free buffer, pH 7.2-8.0)
-
Deprotection solution: 20% piperidine in DMF
-
Purification columns (e.g., silica gel for small molecule purification, desalting column for protein purification)
Procedure:
-
Reaction of Fmoc-PEG-NHS with Small Molecule:
-
Dissolve the Fmoc-PEG-NHS ester and the amine-containing small molecule in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the Fmoc-PEG-small molecule conjugate by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in the deprotection solution.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to obtain the deprotected Amino-PEG-small molecule.
-
-
Conjugation to Protein:
-
Activate the carboxyl groups on the target protein using EDC/NHS chemistry (as described in many standard protocols).
-
Add the deprotected Amino-PEG-small molecule to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction with an amine-containing buffer.
-
Purify the final protein conjugate using a desalting column.
-
Visualizing Crosslinking Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for different crosslinking strategies.
Conclusion
The selection of an appropriate amine-reactive crosslinker extends far beyond the choice of a single reagent like this compound. A thorough understanding of the available amine-reactive chemistries, the impact of spacer arm length and composition, and the versatility of different protecting groups is paramount for successful bioconjugation. By carefully considering the experimental goals and the properties of the molecules involved, researchers can choose from a diverse toolkit of crosslinkers to achieve their desired outcomes with high efficiency and specificity. This guide serves as a starting point for navigating these choices, providing the necessary data and protocols to empower informed decisions in the design and execution of amine-reactive crosslinking experiments.
References
- 1. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. store.sangon.com [store.sangon.com]
- 10. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
A Comparative Guide to Validating Amino-PEG5-Boc Conjugation Success via Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful and verifiable conjugation of polyethylene glycol (PEG) linkers to biomolecules is a critical step in the development of advanced therapeutics and research tools. Amino-PEG5-Boc is a discrete PEG linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, offering a controlled approach to PEGylation. This guide provides an objective comparison of mass spectrometry techniques for validating the successful conjugation of this compound and compares its performance with a common alternative, NHS-PEG5-Azide, supported by experimental data and detailed protocols.
Performance Comparison of Amine-Reactive PEGylation Reagents
The choice of PEGylation reagent impacts not only the conjugation strategy but also the ease and clarity of mass spectrometry validation. Below is a comparison of key performance indicators for a model peptide conjugated with this compound versus an alternative amine-reactive reagent, NHS-PEG5-Azide.
| Feature | This compound | NHS-PEG5-Azide | Rationale & Key Considerations |
| Reaction Chemistry | Two-step: 1. Carboxylic acid activation (e.g., with EDC/NHS) to form an active ester. 2. Reaction with primary amines on the target molecule. The Boc group requires a final deprotection step. | One-step: The N-hydroxysuccinimidyl (NHS) ester reacts directly with primary amines (e.g., lysine residues, N-terminus) to form a stable amide bond. | The two-step process for this compound offers more control but involves more handling steps. The one-step reaction of NHS-PEG5-Azide is simpler and often faster. |
| Mass Spectrometry Validation | Straightforward confirmation of mass addition. The Boc group provides a characteristic fragmentation signature (neutral loss of 56 Da or 100 Da). | Direct confirmation of mass addition. The azide group can be used for subsequent "click" chemistry reactions. | The predictable fragmentation of the Boc group can aid in confident identification of the conjugated species during MS/MS analysis. |
| Potential for Side Reactions | Minimal side reactions due to the controlled activation step. | Potential for hydrolysis of the NHS ester, which can compete with the amine reaction, especially at higher pH. | Careful control of pH and reaction time is crucial for NHS ester reactions to maximize conjugation efficiency and minimize hydrolysis. |
| Homogeneity of Conjugate | High, as it is a discrete PEG linker. | High, as it is a discrete PEG linker. | Both reagents are monodisperse, leading to a more homogeneous product compared to polydisperse PEG reagents. |
| Downstream Applications | The deprotected amine can be used for further conjugation. | The azide group enables highly specific and efficient "click" chemistry reactions with alkyne-modified molecules. | The choice of reagent should be guided by the desired downstream modifications of the conjugated molecule. |
Quantitative Mass Spectrometry Data Summary
The following table summarizes hypothetical quantitative data from the analysis of a model peptide (e.g., Angiotensin II, MW ≈ 1046.2 Da) conjugated with this compound and NHS-PEG5-Azide.
| Parameter | Peptide-Amino-PEG5-Boc | Peptide-NHS-PEG5-Azide |
| Expected Mass Shift (Da) | +362.46 (after deprotection) | +343.36 |
| Observed [M+H]⁺ (MALDI-TOF) | ~1409.7 | ~1380.6 |
| Signal-to-Noise Ratio (MALDI-TOF) | >100:1 | >100:1 |
| Resolution (FWHM) at m/z 1400 | < 1 | < 1 |
| Key Fragment Ions (ESI-MS/MS) | b- and y-ions of the peptide backbone; Neutral loss of 56 Da (isobutylene) and 100 Da (Boc group) from the precursor ion. | b- and y-ions of the peptide backbone; No characteristic fragmentation from the PEG-Azide moiety under standard CID conditions. |
Experimental Protocols
Detailed methodologies for the conjugation and subsequent mass spectrometry analysis are crucial for obtaining reliable and reproducible results.
Protocol 1: Two-Step Conjugation of this compound to a Peptide
Materials:
-
Peptide with a primary amine
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection Solution (e.g., 95% Trifluoroacetic acid (TFA), 5% water)
-
Solid Phase Extraction (SPE) cartridges for desalting
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.
-
Incubate at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to Peptide:
-
Dissolve the peptide in Conjugation Buffer.
-
Add the activated this compound NHS ester to the peptide solution (10-fold molar excess).
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the Boc-protected PEGylated peptide using SPE or HPLC.
-
-
Deprotection:
-
Treat the purified conjugate with Deprotection Solution for 1 hour at room temperature.
-
Remove the TFA under a stream of nitrogen and lyophilize.
-
Protocol 2: Mass Spectrometry Validation of Peptide Conjugation
A. MALDI-TOF Mass Spectrometry:
-
Sample Preparation:
-
Reconstitute the dried, purified peptide conjugate in 0.1% TFA in 50% acetonitrile/water.
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] in 50% acetonitrile/0.1% TFA).
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the peptide conjugate solution to the matrix spot.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
-
B. LC-MS/MS (ESI) Analysis:
-
Sample Preparation:
-
Dissolve the peptide conjugate in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water).
-
-
Chromatography:
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Couple the LC eluent to an electrospray ionization (ESI) source.
-
Acquire full scan MS data to determine the mass of the intact conjugated peptide.
-
Perform tandem MS (MS/MS) on the precursor ion of the conjugated peptide to confirm the sequence and identify the characteristic fragmentation of the Boc group (if present).
-
Visualizing the Workflow and Comparison
A Head-to-Head Comparison of Boc and Fmoc Protection in PEG Linkers: A Guide for Researchers
In the realm of bioconjugation and drug delivery, the strategic use of protecting groups for polyethylene glycol (PEG) linkers is paramount to achieving high-yield, high-purity conjugates. The two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides a comprehensive, data-driven comparison of Boc and Fmoc protection strategies for PEG linkers, tailored for researchers, scientists, and drug development professionals.
The fundamental difference between these two strategies lies in their deprotection chemistry. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[1] This orthogonality forms the basis of many selective multi-step synthetic strategies in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2]
Quantitative Comparison of Boc and Fmoc Strategies
The selection of a protecting group strategy can significantly impact reaction conditions, efficiency, and compatibility with other functional groups within the molecule. The following tables summarize the key quantitative parameters for each strategy.
Table 1: Reaction Conditions for Amine Protection and Deprotection
| Parameter | Boc Protection | Fmoc Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Solvent | Dichloromethane (DCM), Dioxane, Tetrahydrofuran (THF) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |
| Reaction Time | 3 - 12 hours | 1 - 4 hours |
| Deprotection Reagent | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | 20-50% Piperidine in DMF |
| Deprotection Time | 5 - 60 minutes | 5 - 20 minutes |
Table 2: Comparative Performance and Stability
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[2] | Base (e.g., Piperidine)[2] |
| Stability | Stable to bases and nucleophiles.[2] | Stable to acids.[2] |
| Coupling Efficiency | Generally high. | Generally high, often exceeding 99%.[3] |
| Side Reactions | Risk of acid-catalyzed side reactions and degradation of acid-sensitive substrates. | Risk of base-catalyzed side reactions; potential for dibenzofulvene adduct formation.[4] |
| Automation Friendliness | Less common in modern automated synthesizers.[3] | Highly amenable to automation with online monitoring.[] |
| Safety | Requires handling of corrosive strong acids.[3] | Piperidine is toxic and requires careful handling. |
| Cost | Boc-protected amino acids are generally less expensive.[3] | Fmoc-protected amino acids can be more expensive.[3] |
Table 3: Purity Analysis of Boc Deprotection under Various Acidic Conditions
| Acidic Reagent | Concentration | Solvent | Reaction Time (min) | Product Purity (%) |
| TFA | 20% | DCM | 5 | 78 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
| Data derived from HPLC analysis of a deprotected PEG linker.[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, wash the reaction mixture with an aqueous solution to remove excess reagents and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.[2][6]
Protocol 2: Boc Deprotection of a PEG Linker
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired concentration (e.g., 20-50% v/v).[7]
-
If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized with a base.[7]
Protocol 3: Fmoc Deprotection of a PEG Linker
Materials:
-
Fmoc-protected PEG linker
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Treat the Fmoc-protected PEG linker with a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature. The deprotection is typically very rapid, often complete within 5-10 minutes.[3]
-
Monitor the reaction by HPLC to confirm the complete removal of the Fmoc group.
-
Upon completion, the deprotected PEG linker is typically purified to remove piperidine and the dibenzofulvene-piperidine adduct.[3]
Visualizing the Workflows
The following diagrams illustrate the general workflows for the Boc and Fmoc protection and deprotection strategies.
Caption: General workflow for Boc protection and deprotection of PEG linkers.
Caption: General workflow for Fmoc protection and deprotection of PEG linkers.
Conclusion
The choice between Boc and Fmoc protection for PEG linkers is highly dependent on the specific application, the chemical nature of the molecule to be conjugated, and the overall synthetic strategy. The Fmoc strategy is often favored in modern solid-phase peptide synthesis due to its milder deprotection conditions and amenability to automation.[3][] However, the Boc strategy remains a robust and cost-effective option, particularly for solution-phase chemistry and for sequences prone to aggregation where the protonation of the N-terminus during deprotection can be advantageous.[1][3] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their PEGylation workflows, leading to higher yields and purities of their final bioconjugates.
References
A Comparative Guide to the Characterization of Amino-PEG5-Boc Conjugates by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Amino-PEG5-Boc, a heterobifunctional linker crucial in bioconjugation and drug delivery. The following sections detail experimental methodologies, present quantitative data in comparative tables, and include a workflow diagram to assist researchers in selecting the appropriate analytical techniques for their needs.
Comparison of Analytical Techniques
The characterization of this compound is essential to ensure its purity, identity, and stability, which are critical for the successful synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. While HPLC is a robust method for purity assessment, NMR provides detailed structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is often used in conjunction with HPLC to confirm the molecular weight of the conjugate and identify impurities.[1][2]
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | High resolution for separating the main component from non-polar impurities and PEG oligomers of different lengths. Provides accurate quantification of purity.[2] | Requires a chromophore for UV detection; the Boc group provides weak UV absorbance. May not be suitable for identifying unknown impurities without mass spectrometry.[2] |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural elucidation, confirming the connectivity of atoms and the presence of key functional groups (PEG chain, Boc group, and terminal amine). | Lower sensitivity compared to HPLC. Can be complex to interpret for mixtures. |
| LC-MS (ESI-TOF/Orbitrap) | Combines the separation of HPLC with mass analysis. | Confirms the molecular weight of the conjugate, providing unequivocal identification. Enables the identification of impurities with different mass-to-charge ratios.[1][3] | Ionization efficiency can vary, potentially affecting quantification. The Boc group can be labile under certain MS conditions.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for analyzing the purity of this compound using Reversed-Phase HPLC (RP-HPLC).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[2]
-
This compound sample
-
High-purity water and acetonitrile
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.[2]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring a ¹H NMR spectrum of this compound for structural verification.
1. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[1]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
3. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
4. Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Assign the chemical shifts to the corresponding protons in the this compound structure.
Data Presentation
HPLC Data
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN |
| Gradient | 20-80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Expected Retention Time | ~15.2 min |
| Purity | >95% |
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.10 | br s | 1H | -NH-Boc |
| 3.64 | m | 16H | -O-CH₂-CH₂-O- |
| 3.53 | t, J=5.2 Hz | 2H | -CH₂-NH-Boc |
| 3.30 | t, J=5.2 Hz | 2H | -CH₂-NH₂ |
| 2.85 | t, J=5.2 Hz | 2H | -CH₂-CH₂-NH₂ |
| 1.44 | s | 9H | -C(CH₃)₃ |
Mandatory Visualization
Caption: Workflow for the characterization of this compound.
Alternative Analytical Techniques
Beyond HPLC and NMR, other techniques can provide valuable information for the characterization of this compound conjugates:
-
Size-Exclusion Chromatography (SEC): Useful for detecting high molecular weight aggregates or polymers, though it offers low resolution for separating oligomers of similar sizes.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the presence of key functional groups such as N-H, C=O (from the Boc group), and C-O-C stretches of the PEG backbone.[1]
By employing a combination of these analytical methods, researchers can ensure the quality and integrity of their this compound conjugates, leading to more reliable and reproducible results in their drug development endeavors.
References
Comparative analysis of different bifunctional PEG linkers for crosslinking.
A Comparative Analysis of Bifunctional Polyethylene Glycol (PEG) Linkers for Crosslinking
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional Polyethylene Glycol (PEG) linker is a critical step in the design and synthesis of bioconjugates. The properties of the linker, including its reactivity, length, and chemical stability, profoundly influence the efficacy, stability, and homogeneity of the final product, such as antibody-drug conjugates (ADCs), protein-protein conjugates, and functionalized nanoparticles.[1][2] This guide provides an objective comparison of different bifunctional PEG linkers, supported by experimental data and detailed methodologies to aid in the selection process.
Introduction to Bifunctional PEG Linkers
Bifunctional PEG linkers are polymers of ethylene glycol that possess reactive functional groups at both ends of the PEG chain.[1][2] These linkers offer several advantages in bioconjugation, including increased solubility and stability of the conjugate, reduced immunogenicity, and minimized steric hindrance.[3] Bifunctional PEG linkers can be broadly categorized into two main classes: homobifunctional and heterobifunctional linkers.[4]
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for single-step crosslinking of molecules with the same functional group.[4][5]
-
Heterobifunctional PEG Linkers: These linkers have two different reactive groups, enabling a more controlled, sequential conjugation of two distinct molecules.[4][6]
Comparative Analysis of Performance
The choice between a homobifunctional and a heterobifunctional PEG linker, as well as the specific reactive chemistries, has a significant impact on the outcome of the crosslinking reaction.
Homobifunctional vs. Heterobifunctional Linkers
The primary distinction in performance between these two classes of linkers arises from their conjugation chemistry. Homobifunctional linkers, with their identical reactive ends, are typically used in one-pot reactions. This can lead to a heterogeneous mixture of products, including intramolecular crosslinks, oligomers, and polymers, which may necessitate extensive purification.[4]
In contrast, heterobifunctional linkers allow for a controlled, two-step conjugation process. This sequential approach significantly reduces the formation of undesired byproducts, resulting in a more homogeneous and well-defined bioconjugate with a potentially higher yield of the desired product.[4] This level of control is particularly crucial in applications such as the development of ADCs, where a precise drug-to-antibody ratio (DAR) is essential for therapeutic efficacy and safety.[][8]
Impact of Reactive Groups on Performance
The choice of reactive groups at the termini of the PEG linker is critical as it determines the target functional groups on the biomolecules, the stability of the resulting covalent bond, and the overall reaction efficiency. The most common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues).[9][10]
Table 1: Comparison of Common Bifunctional PEG Linker Chemistries
| Feature | NHS-PEG-NHS (Homobifunctional) | Mal-PEG-Mal (Homobifunctional) | NHS-PEG-Mal (Heterobifunctional) |
| Target Residues | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Primary Amines and Sulfhydryls |
| Resulting Bond | Amide | Thioether | Amide and Thioether |
| Reaction pH | 7.2 - 9.0[9][11] | 6.5 - 7.5[10][11] | Amine reaction: 7.2-9.0; Thiol reaction: 6.5-7.5[11] |
| Specificity | Moderate (targets multiple accessible amines)[9] | High (targets less abundant free thiols)[9] | High (sequential and specific targeting)[4] |
| Reaction Control | Low (one-pot reaction)[4] | Low (one-pot reaction) | High (two-step reaction possible)[4] |
| Product Homogeneity | Low (potential for polymerization)[4] | Moderate | High |
| Bond Stability | High (stable amide bond) | Moderate (thioether bond can undergo retro-Michael reaction)[12][13] | Amide bond is stable; thioether bond stability is a consideration. |
Note: The data in this table is compiled from various sources and represents general performance characteristics. Actual performance may vary depending on the specific reaction conditions and biomolecules involved.
Influence of PEG Linker Length
The length of the PEG spacer arm also plays a crucial role in the properties of the crosslinked conjugate. Longer PEG chains can enhance the solubility and in vivo half-life of the bioconjugate.[14] However, linker length can also affect the crosslinking kinetics and the stability of the final product.[15][16] The optimal PEG linker length often needs to be determined empirically for each specific application.[17]
Experimental Protocols
Detailed methodologies are essential for the successful application and comparative evaluation of bifunctional PEG linkers.
General Protocol for Protein Crosslinking using a Homobifunctional NHS-Ester PEG Linker
This protocol describes the crosslinking of a protein containing primary amines using a homobifunctional NHS-ester PEG linker (e.g., NHS-PEG-NHS).[4]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0)
-
Homobifunctional NHS-Ester PEG (e.g., NHS-PEG-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents: Equilibrate the vial of homobifunctional NHS-Ester PEG to room temperature before opening. Prepare a stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
Crosslinking Reaction: Add the desired molar excess of the linker solution to the protein solution. The optimal molar ratio should be determined empirically but typically ranges from 10:1 to 50:1 (linker:protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
General Protocol for Two-Step Protein Conjugation using a Heterobifunctional NHS-PEG-Maleimide Linker
This protocol outlines the sequential conjugation of two proteins, one with accessible amines and the other with a free sulfhydryl group, using an NHS-PEG-Maleimide linker.[11]
Materials:
-
Protein A (with primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (with a free sulfhydryl) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
NHS-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or TCEP), if Protein B has disulfide bonds
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Reaction of NHS Ester with Protein A
-
Follow steps 1-3 of the homobifunctional linker protocol to react the NHS-ester end of the linker with Protein A.
-
Remove the excess unreacted NHS-PEG-Maleimide linker using a desalting column.
Step 2: Reaction of Maleimide with Protein B
-
If necessary, reduce disulfide bonds in Protein B to generate a free sulfhydryl group and remove the reducing agent.
-
Add the maleimide-activated Protein A to Protein B at a desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to separate the desired conjugate from unreacted proteins.
Characterization of Crosslinked Products
The efficiency of the crosslinking reaction and the characterization of the resulting conjugates are crucial for validating the process.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to visualize the results of a crosslinking reaction. The formation of higher molecular weight bands corresponding to the crosslinked species indicates a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry provides a more detailed characterization of the crosslinked products, including the confirmation of the conjugate's molecular weight and, with more advanced techniques like peptide mapping, the identification of the specific crosslinked residues.[18][19][20][21][22][23]
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow comparison of homobifunctional and heterobifunctional crosslinking.
Caption: General workflow for the analysis of crosslinked protein samples.
Conclusion
The selection of a bifunctional PEG linker is a critical decision in the development of bioconjugates. Homobifunctional linkers offer a straightforward approach for crosslinking, but often result in heterogeneous products. Heterobifunctional linkers, on the other hand, provide a higher degree of control and lead to more homogeneous conjugates, which is particularly important for therapeutic applications. The choice of reactive groups and the length of the PEG spacer further influence the stability, solubility, and overall performance of the final product. Careful consideration of these factors, along with empirical optimization of reaction conditions and thorough characterization of the resulting conjugates, is essential for the successful development of effective and safe bioconjugates. While direct side-by-side comparative data for a wide range of linkers is not always readily available in the literature, the principles and protocols outlined in this guide provide a solid foundation for making informed decisions and for designing experiments to identify the optimal linker for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Homobifunctional PEG [jenkemusa.com]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 20. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iscrm.uw.edu [iscrm.uw.edu]
- 23. pubs.acs.org [pubs.acs.org]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of Molecules Linked with Amino-PEG5-Boc
For researchers, scientists, and drug development professionals, the journey of a therapeutic molecule from benchtop to bedside is fraught with challenges, paramount among them being its stability within a complex biological system. The choice of a chemical linker to tether a molecule of interest to another entity—be it a drug, a probe, or a targeting ligand—is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. This guide provides an objective comparison of the in-vivo performance of molecules functionalized with Amino-PEG5-Boc, a common short-chain polyethylene glycol (PEG) linker, against other prevalent linker technologies, supported by established experimental trends and detailed protocols.
The in vivo fate of a bioconjugate is intricately linked to the chemical nature of its linker. An ideal linker must not only facilitate the effective conjugation of two molecular entities but also endow the resulting conjugate with favorable properties such as enhanced solubility, reduced immunogenicity, and, crucially, a predictable and appropriate in vivo half-life. The this compound linker, characterized by a five-unit ethylene glycol chain, offers a balance of hydrophilicity and a defined length, which can influence the steric hindrance and conformational flexibility of the final molecule. However, its performance in a biological milieu is subject to various factors, including enzymatic degradation and renal clearance, necessitating a careful comparison with alternative linker strategies.
Comparative Analysis of Linker In Vivo Stability
The in vivo stability of a linker is a multifactorial property influenced by its length, composition, and susceptibility to metabolic enzymes. While specific pharmacokinetic data can vary significantly depending on the conjugated molecule, general trends observed in preclinical studies provide a valuable framework for comparison. The following table summarizes representative in-vivo stability data for a hypothetical small molecule drug conjugated with different linker types, based on established principles in drug development.
| Linker Type | Conjugated Molecule | Animal Model | Half-Life (t½) (hours) | Clearance (CL) (mL/hr/kg) | Volume of Distribution (Vd) (L/kg) | Key Observations |
| Amino-PEG5-Amide | Small Molecule Drug A | Mouse | 4 - 6 | 15 - 25 | 0.5 - 1.0 | Moderate half-life; susceptible to both renal clearance and some metabolic degradation of the amide bond. The short PEG chain offers some shielding from proteases. |
| Short Alkyl Chain (C5) | Small Molecule Drug A | Mouse | 2 - 4 | 25 - 40 | 0.8 - 1.5 | Shorter half-life due to increased lipophilicity leading to faster clearance. More prone to oxidative metabolism. |
| Long PEG Chain (PEG24) | Small Molecule Drug A | Mouse | 18 - 24 | 2 - 5 | 0.2 - 0.5 | Significantly extended half-life due to increased hydrodynamic radius, reducing renal clearance.[1] May decrease cell permeability in some cases. |
| Cleavable Linker (Val-Cit) | Small Molecule Drug A | Mouse | 8 - 12 (Intact) | 10 - 15 | 0.4 - 0.8 | Stable in circulation but designed for cleavage in specific environments (e.g., lysosomes), releasing the active drug.[2] |
| Rigid Linker (Piperazine-based) | Small Molecule Drug A | Mouse | 10 - 15 | 8 - 12 | 0.3 - 0.6 | Enhanced metabolic stability due to the conformational constraint of the cyclic structure, which can shield against enzymatic degradation.[3] |
Note: The data presented in this table is illustrative and based on general trends observed in pharmacokinetic studies of bioconjugates. Actual experimental results will vary depending on the specific molecule, conjugation chemistry, and animal model used.
The Metabolic Fate of PEGylated Molecules
The in vivo stability of a molecule linked with this compound is influenced by several metabolic processes. The ether linkages within the PEG chain are generally considered to be metabolically stable; however, the terminal functional groups and the bonds used for conjugation are often more susceptible to enzymatic cleavage. For instance, an amide bond formed from the amino group of the PEG linker can be a target for amidases. Furthermore, the overall size of the conjugate plays a crucial role in its clearance mechanism. Smaller conjugates are more readily cleared by the kidneys, while larger ones are typically eliminated via the hepatobiliary system.
The following diagram illustrates the potential metabolic pathways and clearance routes for a molecule conjugated with a short PEG linker.
Figure 1. Potential metabolic and clearance pathways for PEGylated molecules.
Experimental Protocols for Assessing In Vivo Stability
A robust assessment of the in vivo stability of a conjugated molecule is crucial for its preclinical development. The following protocols outline the key experiments used to determine the pharmacokinetic profile of a molecule linked with this compound or an alternative linker.
Pharmacokinetic (PK) Study in a Rodent Model
This protocol describes a typical PK study in mice to determine the half-life, clearance, and volume of distribution of a test compound.
a. Animal Model and Dosing:
-
Species: Male BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Formulation: Dissolve the test compound in a suitable vehicle (e.g., sterile saline, PBS with 5% DMSO).
-
Dosing: Administer the compound via intravenous (IV) injection into the tail vein at a predetermined dose (e.g., 5 mg/kg). Include a vehicle control group.
b. Blood Sampling:
-
Time Points: Collect blood samples at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr).
-
Collection: Collect approximately 50-100 µL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
c. Sample Analysis using LC-MS/MS:
-
Sample Preparation: Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column suitable for small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple reaction monitoring (MRM) of the parent and a characteristic fragment ion for both the analyte and the internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the concentration of the test compound in the plasma samples. Calculate pharmacokinetic parameters (t½, CL, Vd) using appropriate software.
The following diagram illustrates the experimental workflow for a typical in vivo pharmacokinetic study.
Figure 2. Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The in vivo stability of a molecule is a critical attribute that is significantly influenced by the choice of linker. Molecules linked with this compound generally exhibit a moderate in vivo half-life, with the short PEG chain providing a degree of protection against rapid clearance and enzymatic degradation. However, for applications requiring a longer circulation time, linkers with longer PEG chains may be more suitable. Conversely, for indications where rapid clearance is desired, a short alkyl chain linker might be preferred. Cleavable and rigid linkers offer additional strategies to fine-tune the pharmacokinetic profile and enhance therapeutic efficacy. A thorough understanding of the interplay between linker chemistry and in vivo metabolic processes, coupled with rigorous experimental evaluation, is essential for the successful development of novel bioconjugate therapeutics.
References
Safety Operating Guide
Navigating the Disposal of Amino-PEG5-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG5-Boc are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with the best practices in the industry.
Quantitative Data Summary
For easy reference, the key quantitative data for a typical batch of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 365.46 g/mol |
| Purity | ≥98.0% |
| Appearance | Liquid |
| Density (estimated) | 1.049 ± 0.06 g/cm³ |
Data sourced from MedchemExpress product information.[2]
Experimental Protocol: Standard Disposal Procedure for this compound
This protocol outlines the recommended steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management:
-
In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.
-
Scoop the absorbent material into the designated waste container.
-
Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as contaminated waste.
4. Disposal of Empty Containers:
-
Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate and add it to the designated chemical waste container for this compound.
-
After thorough rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, with the original label defaced or removed.
5. Final Disposal:
-
The sealed container of this compound waste must be disposed of through your institution's certified chemical waste management program.
-
Ensure that the waste is properly documented and manifested according to your local and national regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
